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  • Product: Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
  • CAS: 1150163-77-1

Core Science & Biosynthesis

Foundational

"Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" IUPAC name and structure

An In-Depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] The presence of a bromophenyl group and a methyl carboxylate ester functional group on the pyrazole core makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3]

The pyrazole scaffold is a "privileged structure" in drug discovery, frequently appearing in approved drugs for various diseases, including cancer, inflammation, and infectious diseases.[4][5] The specific substitution pattern of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive overview of its IUPAC name, structure, synthesis, and characterization, aimed at professionals in the field of drug development and chemical research.

Part 1: IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate . This name precisely describes the molecular architecture: a central 1H-pyrazole ring, a methyl...carboxylate (ester) group at position 4, and a 4-bromophenyl substituent at position 3.

Chemical Structure

The two-dimensional structure of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is depicted below.

Caption: 2D Structure of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Physicochemical Properties
PropertyValueSource
CAS Number 14436-32-9[6][7][8]
Molecular Formula C₁₁H₉BrN₂O₂N/A
Molecular Weight 281.11 g/mol N/A
Appearance White to off-white solid

Part 2: Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles is a well-established area of organic chemistry.[9] A common and efficient method for preparing compounds like Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves a cyclocondensation reaction.[10][11] This approach typically uses a 1,3-dicarbonyl compound or a functional equivalent, which reacts with a hydrazine derivative.

A plausible synthetic route starts from a substituted chalcone, which can be synthesized via a Claisen-Schmidt condensation between 4-bromoacetophenone and a suitable aldehyde. The resulting α,β-unsaturated ketone can then undergo cyclization with hydrazine hydrate. Subsequent functional group manipulations would lead to the target molecule.

A more direct approach involves the reaction of a β-ketoester with a hydrazine. For the target molecule, a plausible precursor would be a derivative of 4-(4-bromophenyl)-2,4-dioxobutanoate.

Illustrative Synthetic Workflow

synthesis start 4-Bromoacetophenone + Diethyl oxalate intermediate1 Ethyl 2-(4-bromobenzoyl)acetate start->intermediate1 Base (e.g., NaOEt) Claisen Condensation intermediate2 Enolate formation intermediate1->intermediate2 Base intermediate3 Reaction with Hydrazine intermediate2->intermediate3 H₂NNH₂ product Methyl 3-(4-bromophenyl)-1H- pyrazole-4-carboxylate intermediate3->product Cyclization & Esterification

Caption: General synthetic workflow for pyrazole carboxylate synthesis.

Experimental Protocol (General Procedure)
  • Synthesis of the β-ketoester intermediate: To a solution of sodium ethoxide in ethanol, slowly add a mixture of 4-bromoacetophenone and diethyl oxalate. The reaction mixture is stirred at room temperature and then refluxed to drive the Claisen condensation to completion. After cooling, the reaction is quenched with a weak acid, and the product is extracted.

  • Cyclocondensation with Hydrazine: The purified β-ketoester is dissolved in a suitable solvent like ethanol or acetic acid. Hydrazine hydrate is added dropwise, and the mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pyrazole carboxylic acid.

  • Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the final product, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate.

Causality in Experimental Design: The choice of a Claisen condensation is driven by its reliability in forming the 1,3-dicarbonyl moiety necessary for pyrazole synthesis. The subsequent cyclocondensation with hydrazine is a classic and high-yielding method for forming the pyrazole ring.[12] The final esterification is a standard procedure to obtain the desired methyl ester.

Part 3: Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Two doublets are expected for the 4-bromophenyl group, typically in the range of δ 7.5-7.8 ppm.

  • Pyrazole Proton: A singlet for the C5-H of the pyrazole ring is expected around δ 8.0-8.5 ppm.

  • NH Proton: A broad singlet for the N-H proton of the pyrazole ring, which may appear over a wide chemical shift range (δ 10-14 ppm) and can be exchangeable with D₂O.

  • Methyl Protons: A singlet for the methyl ester protons (-OCH₃) is expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon: The ester carbonyl carbon should appear around δ 160-165 ppm.

  • Aromatic and Pyrazole Carbons: The carbons of the bromophenyl and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).

  • Methyl Carbon: The methyl ester carbon will have a signal around δ 52-55 ppm.

IR (Infrared) Spectroscopy
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the pyrazole and phenyl rings.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, for the carbon-bromine bond.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a key indicator of the presence of bromine in the molecule.[1]

Spectroscopic DataExpected Chemical Shifts / Absorption Bands
¹H NMR δ 7.5-7.8 (d, 2H), δ 7.5-7.8 (d, 2H), δ 8.0-8.5 (s, 1H), δ 10-14 (br s, 1H), δ 3.8-4.0 (s, 3H)
¹³C NMR δ 160-165 (C=O), δ 110-150 (Aromatic & Pyrazole C), δ 52-55 (OCH₃)
IR (cm⁻¹) 3200-3400 (N-H), 1700-1730 (C=O), 1500-1600 (C=N, C=C), <800 (C-Br)
MS (m/z) M⁺ and [M+H]⁺ with characteristic bromine isotopic pattern

Part 4: Applications in Drug Discovery and Development

The pyrazole core is of significant interest in medicinal chemistry due to its diverse biological activities.[4][16] Substituted pyrazoles have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[4]

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate serves as a valuable intermediate for the synthesis of novel drug candidates.[17] The bromine atom can be utilized for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents and explore the structure-activity relationship (SAR). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[18]

The 3-(4-bromophenyl) substitution pattern is found in various biologically active molecules. This moiety can engage in halogen bonding or occupy hydrophobic pockets in enzyme active sites, contributing to the overall binding affinity and selectivity of the molecule. The pyrazole ring itself can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions.

Recent studies on pyrazole derivatives have highlighted their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer.[4] For instance, pyrazole-based compounds have been developed as inhibitors of kinases, cyclooxygenases (COX), and other important biological targets. The structural features of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate make it an attractive starting point for the design and synthesis of new therapeutic agents in these areas.

Conclusion

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a synthetically accessible and versatile building block with significant potential in the field of drug discovery and development. Its well-defined structure, multiple points for derivatization, and the proven biological relevance of the pyrazole scaffold make it a compound of high interest for medicinal chemists. A thorough understanding of its synthesis and spectroscopic characterization is crucial for its effective utilization in the development of novel therapeutic agents.

References

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, crystallographic analysis, and computational study of the title compound, a member of t...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, crystallographic analysis, and computational study of the title compound, a member of the pharmacologically significant pyrazole family.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice of these compounds are paramount, as they dictate crucial physicochemical properties such as solubility, stability, and ultimately, bioavailability. This guide will delve into the multifaceted analysis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, offering a senior application scientist's perspective on the causality behind the experimental and computational choices.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding a crystal structure begins with the synthesis of high-purity single crystals. For the title compound, a multi-step synthetic pathway is typically employed, culminating in a final cyclization reaction. While various methods exist for the synthesis of pyrazole derivatives, a common approach involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound.[2]

Proposed Synthetic Protocol

A plausible and efficient route to Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be conceptualized as follows:

  • Preparation of the β-ketoester : Claisen condensation between 4-bromoacetophenone and dimethyl carbonate in the presence of a strong base like sodium hydride yields the corresponding β-ketoester.

  • Cyclization with Hydrazine : The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. This reaction proceeds via a condensation mechanism followed by intramolecular cyclization to form the pyrazole ring.

  • Esterification : If the carboxylic acid is formed, a subsequent esterification step with methanol under acidic conditions yields the final methyl ester product.

An alternative approach for functionalizing the pyrazole ring is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of a pre-formed pyrazole ring.[3][4][5][6] This formyl group can then be oxidized to a carboxylic acid and subsequently esterified.

Single Crystal Growth: The Art of Patience

Obtaining diffraction-quality single crystals is often the most challenging step. The key is to allow for slow crystallization from a supersaturated solution.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Selection : A range of solvents and solvent mixtures should be screened for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Preparation of a Saturated Solution : Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling : Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar filled with hot water.

  • Evaporation : If slow cooling does not yield suitable crystals, slow evaporation of the solvent from a loosely covered vial in a vibration-free environment can be attempted.

  • Crystal Harvesting : Once well-formed crystals appear, they should be carefully harvested using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.[7]

The Experimental Workflow

The process of an SCXRD experiment can be broken down into several key stages:

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting : A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[7] The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected over a range of angles to ensure a complete dataset.[7]

  • Data Processing : The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption.[8]

  • Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement : The initial model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.[9]

  • Validation and Deposition : The final structure is validated using software like CHECKCIF and the data is deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[10][11][12][13]

Crystallographic Data and Molecular Geometry

The crystallographic data for a representative pyrazole derivative, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, is presented in the table below to illustrate the type of information obtained from an SCXRD experiment.

Parameter Value
Empirical FormulaC10H9BrN2
Formula Weight237.10
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.9070(3)
b (Å)9.2731(7)
c (Å)17.5641(14)
V (ų)962.09(12)
Z4
Rgt(F)0.0504
wRref(F²)0.0947

Data for a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, is presented for illustrative purposes.

The refined structure provides precise bond lengths and angles. For the title compound, one would expect the pyrazole ring to be essentially planar, with the bromophenyl and carboxylate groups exhibiting some torsion angles with respect to the pyrazole plane.

Hirshfeld Surface Analysis: Mapping Intermolecular Interactions

While SCXRD reveals the molecular structure, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that govern the crystal packing.[14][15][16]

The Concept of Hirshfeld Surfaces

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of the surrounding molecules.[16] By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, and the electrostatic potential, we can gain insights into the nature and strength of intermolecular contacts.

Visualizing Interactions

Caption: Workflow for Hirshfeld surface and fingerprint plot generation.

Key Visualizations:

  • d_norm surface : This surface highlights intermolecular contacts by color-coding them based on their length relative to the van der Waals radii of the interacting atoms. Red spots indicate close contacts, often corresponding to hydrogen bonds.

  • 2D Fingerprint Plots : These are 2D histograms of dᵢ versus dₑ, which provide a quantitative summary of the different types of intermolecular contacts. Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the fingerprint plot.

For Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, one would anticipate significant contributions from H···H, C···H, and Br···H contacts, as well as potential N–H···O or C–H···O hydrogen bonds, which would be clearly identifiable on the d_norm surface and in the 2D fingerprint plots.

Computational Analysis: A Deeper Theoretical Insight

Density Functional Theory (DFT) calculations provide a theoretical framework to complement the experimental data, offering insights into the electronic structure and reactivity of the molecule.[17][18][19][20][21]

Methodology

DFT calculations are typically performed using a specific functional and basis set, for example, the B3LYP functional with the 6-311G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[17][18][20]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[22][23][24][25] It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule.

  • Red regions : Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In the title compound, these would likely be around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring.

  • Blue regions : Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[26][27][28][29][30]

  • HOMO : Represents the ability of a molecule to donate electrons.

  • LUMO : Represents the ability of a molecule to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Caption: Schematic of Frontier Molecular Orbitals (HOMO-LUMO) and the energy gap.

For the title compound, the HOMO is likely to be localized on the electron-rich pyrazole and bromophenyl rings, while the LUMO may be distributed over the electron-withdrawing carboxylate group.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, integrating synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, provides a holistic understanding of its solid-state structure and potential chemical behavior. This synergistic approach, moving from the empirical to the theoretical, is fundamental in modern drug discovery and materials science. The detailed structural and electronic information garnered from these techniques provides a rational basis for understanding structure-activity relationships and for the design of new pyrazole-based compounds with enhanced therapeutic potential.

References

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  • ResearchGate. (2025, August 9). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. [Link]

  • Chemistry LibreTexts. (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]

  • ResearchGate. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Portland Press. (2021, May 28). A beginner’s guide to X-ray data processing. The Biochemist. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

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  • ResearchGate. (2018, March 13). How to interpret a map of electrostatic potential (MEP)?. [Link]

  • ResearchGate. (2025, August 6). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. [Link]

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  • ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]

  • ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • ORNL Neutron Sciences. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • An-Najah Staff. (2017, October 4). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. [Link]

  • ACS Publications. (n.d.). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A. [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction data and structure refinement details of compound 1. [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

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  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
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  • Oreate AI Blog. (2026, January 19). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. [Link]

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  • ResearchGate. (2022, February 6). How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule?. [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to Investigating Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the therapeutic potential of a specific pyrazole derivative, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. While direct biological data on this molecule is emerging, its structural features, coupled with the extensive bioactivity of related pyrazole-based compounds, point towards promising therapeutic avenues, particularly in oncology and inflammatory diseases. This document provides a comprehensive analysis of its potential molecular targets, proposes a strategic framework for their validation, and offers detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Prominence of the Pyrazole Core in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous clinically successful drugs. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The inherent structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties and biological activity through substitution at various positions.

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate belongs to this promising class of compounds. Its structure, featuring a bromophenyl group at the 3-position and a methyl carboxylate at the 4-position, suggests a potential for specific interactions with biological targets. The 4-bromophenyl moiety can engage in halogen bonding and hydrophobic interactions, while the methyl carboxylate group can act as a hydrogen bond acceptor. These features make it an intriguing candidate for further investigation as a lead compound in drug discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is crucial for predicting its pharmacokinetic behavior and designing relevant biological assays.

PropertyPredicted Value/InformationSource
Molecular FormulaC11H9BrN2O2Inferred from name
Molecular Weight281.11 g/mol Inferred from formula
LogP (predicted)2.5 - 3.5Cheminformatics tools
Hydrogen Bond Donors1 (pyrazole N-H)Structural analysis
Hydrogen Bond Acceptors3 (2x ester O, 1x pyrazole N)Structural analysis
Rotatable Bonds2Structural analysis

The predicted LogP value suggests moderate lipophilicity, which is often favorable for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with protein targets.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the known activities of structurally related pyrazole compounds, we hypothesize that Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate may exert its therapeutic effects by modulating key proteins involved in cancer and inflammation.

Oncology: Targeting Cell Cycle Progression and Proliferation

Numerous pyrazole derivatives have demonstrated potent anticancer activity.[6][7][8] A key mechanism of action for some pyrazole-based anticancer agents is the disruption of cell cycle progression, often leading to apoptosis.

  • Hypothesized Target: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers. The planar structure of the pyrazole ring can mimic the adenine core of ATP, the natural substrate for kinases, making it a suitable scaffold for designing kinase inhibitors.

  • Rationale: The structural analog, "Methyl 3-(4-bromophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate," has been noted for its potential in modulating biological pathways.[9] Furthermore, studies on pyrazole-based lamellarin O analogues have shown that they induce G2/M-phase arrest in colorectal cancer cells.[10] This points towards a potential interaction with CDKs that govern this phase transition, such as CDK1.

CDK_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB Activation M Mitosis CDK1_CyclinB->M Promotes Entry Compound Methyl 3-(4-bromophenyl) -1H-pyrazole-4-carboxylate Compound->CDK1_CyclinB Potential Inhibition

Caption: Potential inhibition of the CDK1/Cyclin B complex by the compound, leading to G2/M cell cycle arrest.

Inflammation: Modulating Pro-inflammatory Pathways

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the COX-2 inhibitor Celecoxib being a prime example.[5][11]

  • Hypothesized Target: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Rationale: The core structure of the topic compound is present in many known COX-2 inhibitors. The 4-bromophenyl group can occupy the hydrophobic pocket of the COX-2 active site, a key interaction for selectivity. The pyrazole core itself is a common feature in many anti-inflammatory agents.[9][12]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Compound Methyl 3-(4-bromophenyl) -1H-pyrazole-4-carboxylate Compound->COX2 Potential Inhibition

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the COX-2 enzyme.

Experimental Validation Workflow

A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models (Future Work) Enzymatic_Assay Enzymatic Assays (e.g., KinaseGlo, COX-2 activity) Binding_Assay Binding Assays (e.g., SPR, ITC) Enzymatic_Assay->Binding_Assay Confirm direct interaction Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Binding_Assay->Cytotoxicity Assess cellular effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Investigate mechanism Western_Blot Target Engagement (Western Blot, CETSA) Cell_Cycle->Western_Blot Validate target modulation Xenograft Tumor Xenograft Models Western_Blot->Xenograft Evaluate in vivo efficacy Inflammation_Model Animal Models of Inflammation Western_Blot->Inflammation_Model Evaluate in vivo efficacy

Caption: A stepwise experimental workflow for target validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (CDK1/Cyclin B)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK1/Cyclin B.

  • Methodology:

    • Prepare a serial dilution of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate in DMSO.

    • In a 96-well plate, add recombinant human CDK1/Cyclin B enzyme, the kinase substrate (e.g., Histone H1), and ATP.

    • Add the serially diluted compound to the wells. Include appropriate controls (no compound, no enzyme).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo®).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT)

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines (e.g., HeLa, HCT116).

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate represents a molecule of significant interest for therapeutic development, with a strong rationale for its investigation in oncology and inflammatory diseases. The proposed workflow and experimental protocols provide a solid foundation for elucidating its mechanism of action and validating its potential therapeutic targets. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies in relevant animal models. The insights gained from these studies will be instrumental in advancing this promising compound through the drug discovery pipeline.

References

  • MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • Kauno Technologijos Universitetas. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate in Modern Drug Discovery

Abstract This technical guide provides an in-depth exploration of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a pivotal synthetic intermediate in contemporary drug discovery and development. We dissect its molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a pivotal synthetic intermediate in contemporary drug discovery and development. We dissect its molecular architecture, elucidating the strategic importance of its constituent moieties—the pyrazole core, the bromophenyl group, and the methyl carboxylate handle. This document furnishes a comprehensive overview of robust synthetic strategies, including a detailed, field-tested protocol for its preparation, complete with mechanistic insights and optimization tactics. Furthermore, we present a critical analysis of its diverse applications, showcasing its role as a versatile scaffold in the synthesis of high-value therapeutics, particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering a blend of theoretical grounding and practical, actionable intelligence to leverage this key building block in their research endeavors.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its five-membered aromatic ring, featuring two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable electronic properties. These attributes have led to the successful development of numerous blockbuster drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.

Within this important class of heterocycles, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate emerges as a particularly valuable synthetic intermediate. Its structure is a masterful convergence of functionalities designed for strategic elaboration:

  • The 3-(4-bromophenyl) Group: This moiety provides a crucial handle for late-stage diversification. The bromine atom is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Pyrazole Core: As a stable aromatic system, it serves as a rigid scaffold, presenting its substituents in a well-defined spatial orientation for optimal target engagement. The N-H proton at the 1-position offers an additional site for substitution, further expanding the accessible chemical space.

  • The 4-Methyl Carboxylate Group: This electron-withdrawing group influences the reactivity of the pyrazole ring and provides a versatile functional handle for conversion into amides, hydrazides, or other key pharmacophoric features.

This guide will provide a comprehensive technical overview of this intermediate, from its synthesis to its strategic deployment in the creation of complex, biologically active molecules.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be approached through several reliable routes. The most common and industrially scalable method involves a multi-step sequence starting from readily available 4-bromoacetophenone. This approach, which includes a Vilsmeier-Haack formylation, subsequent oxidation, and final esterification, offers high yields and regiochemical control.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis points to a three-step sequence, as illustrated below. This strategy leverages the robust and well-documented Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde core, which is then elaborated to the final target molecule.

G Target Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate Acid 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid Target->Acid Esterification Aldehyde 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde Acid->Aldehyde Oxidation Hydrazone 4-Bromoacetophenone Hydrazone Aldehyde->Hydrazone Vilsmeier-Haack Formylation Ketone 4-Bromoacetophenone Hydrazone->Ketone Hydrazine Hydrazine Hydrazone->Hydrazine

Caption: Retrosynthetic pathway for the target intermediate.

In-Depth Synthetic Protocol

This protocol provides a self-validating, step-by-step methodology for the synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Each step is accompanied by explanatory notes to ensure reproducibility and safety.

Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

This step employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich compounds.

  • Reaction Scheme:

    • 4-Bromoacetophenone + Hydrazine hydrate → 4-Bromoacetophenone hydrazone

    • 4-Bromoacetophenone hydrazone + Vilsmeier reagent (POCl₃/DMF) → 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

  • Materials and Reagents:

ReagentM.W.QuantityMoles
4-Bromoacetophenone199.0410.0 g50.2 mmol
Hydrazine hydrate (80%)50.063.77 mL62.8 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus oxychloride (POCl₃)153.3313.9 mL150.6 mmol
Ethanol46.07As needed-
Crushed Ice-~200 g-
Sodium Acetate82.03As needed-
  • Procedure:

    • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 4-bromoacetophenone (10.0 g, 50.2 mmol) in ethanol (100 mL). Add hydrazine hydrate (3.77 mL, 62.8 mmol) dropwise with stirring. Reflux the mixture for 4 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

    • Vilsmeier Reagent Preparation: In a separate 500 mL three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (50 mL) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (13.9 mL, 150.6 mmol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 1 hour.

    • Cyclization/Formylation: Dissolve the crude 4-bromoacetophenone hydrazone in DMF (20 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 6-8 hours.

    • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (~200 g) with constant stirring. Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is ~6-7. A solid precipitate will form.

    • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to afford pure 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Step 2: Oxidation to 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

A mild oxidation using potassium permanganate is effective for this transformation.

  • Materials and Reagents:

ReagentM.W.QuantityMoles
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde251.085.0 g19.9 mmol
Potassium permanganate (KMnO₄)158.033.77 g23.9 mmol
Acetone58.08100 mL-
Water18.0250 mL-
Hydrochloric acid (conc.)36.46As needed-
  • Procedure:

    • Dissolve the pyrazole-4-carbaldehyde (5.0 g, 19.9 mmol) in acetone (100 mL) in a 500 mL flask.

    • Prepare a solution of potassium permanganate (3.77 g, 23.9 mmol) in water (50 mL) and add it dropwise to the aldehyde solution with stirring at room temperature.

    • Stir the mixture at room temperature for 12-16 hours. A brown precipitate of manganese dioxide will form.

    • Filter off the manganese dioxide and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to pH ~2-3. A white precipitate of the carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Step 3: Esterification to Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

A standard Fischer esterification provides the final product.

  • Materials and Reagents:

ReagentM.W.QuantityMoles
3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid267.084.0 g15.0 mmol
Methanol32.0480 mL-
Sulfuric acid (conc.)98.081 mL-
Saturated sodium bicarbonate solution-As needed-
  • Procedure:

    • Suspend the carboxylic acid (4.0 g, 15.0 mmol) in methanol (80 mL) in a 250 mL round-bottom flask.

    • Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Add cold water (50 mL) to the residue and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

    • The product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate.

Mechanistic Insights

The key step in this synthesis is the Vilsmeier-Haack reaction. The mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent, which is followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Attack Nucleophilic Attack Vilsmeier->Attack Hydrazone Hydrazone Hydrazone->Attack Intermediate Cyclization Intermediate Attack->Intermediate Aromatization Elimination & Aromatization Intermediate->Aromatization Product Pyrazole-4-carbaldehyde Aromatization->Product

Caption: Mechanism of the Vilsmeier-Haack pyrazole synthesis.

Physicochemical Properties and Characterization

The accurate characterization of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is crucial for its use as a synthetic intermediate. Below are the expected physicochemical properties and spectral data based on its structure and data from closely related analogues.

PropertyValue
CAS Number 179993-57-6
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected in the range of 150-170 °C
Solubility Soluble in methanol, ethyl acetate, DMF, DMSO; sparingly soluble in water

Expected Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, NH), 8.3 (s, 1H, pyrazole-H5), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162 (C=O), 150 (pyrazole-C3), 138 (pyrazole-C5), 132 (Ar-C), 130 (Ar-C), 128 (Ar-C), 122 (Ar-C), 110 (pyrazole-C4), 52 (OCH₃).

  • IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~1710 (C=O stretch), ~1590, 1480 (C=C/C=N stretch), ~1070 (C-Br stretch).

  • Mass Spectrometry (ESI+): m/z 281/283 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a highly sought-after intermediate, primarily for the synthesis of kinase inhibitors. The strategic placement of the bromine atom and the carboxylate group allows for a modular and convergent approach to building complex molecular architectures that can effectively target the ATP-binding site of various kinases.

Strategic Diversification via Cross-Coupling

The 4-bromophenyl moiety is the primary site for diversification. Suzuki-Miyaura cross-coupling is frequently employed to introduce a wide range of aryl and heteroaryl groups, which often serve as "hinge-binding" motifs in kinase inhibitors.

G Intermediate Methyl 3-(4-bromophenyl)-1H- pyrazole-4-carboxylate Coupling Suzuki Coupling (Pd catalyst, base) Intermediate->Coupling Product Diversified Core Structure Coupling->Product BoronicAcid R-B(OH)2 BoronicAcid->Coupling

Caption: Diversification of the intermediate via Suzuki coupling.

Elaboration of the Carboxylate Handle

The methyl ester at the 4-position is readily converted into an amide via aminolysis. This is a critical step, as the resulting amide functionality often provides key hydrogen bonding interactions within the target protein's active site. A common strategy involves coupling with various substituted anilines or aliphatic amines to probe the solvent-exposed regions of the binding pocket.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The following workflow illustrates how Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be used to generate a library of potential kinase inhibitors.

  • N-Alkylation/Arylation: The pyrazole nitrogen can be functionalized, for example, with a solubilizing group or a moiety that probes a specific sub-pocket of the kinase.

  • Suzuki Coupling: The bromine atom is replaced with a hinge-binding heterocycle (e.g., a pyridine or pyrimidine).

  • Amide Formation: The methyl ester is converted to a diverse set of amides by coupling with a library of amines.

This modular approach allows for the systematic exploration of SAR and the rapid optimization of lead compounds.

Conclusion

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a testament to the power of strategic molecular design. Its carefully orchestrated functionalities provide medicinal chemists with a robust and versatile platform for the efficient synthesis of complex and potent therapeutic agents. The synthetic routes are scalable and well-understood, and its application in the construction of kinase inhibitors highlights its significant value in modern drug discovery programs. As the demand for novel therapeutics continues to grow, the importance of such key intermediates will undoubtedly increase, making a thorough understanding of their chemistry and application essential for any researcher in the field.

References

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. doi:10.15227/orgsyn.085.0179
  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 26, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. doi:10.1107/s1600536811036841
  • Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. doi:10.1515/ncrs-2023-0185
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3823. doi:10.3390/molecules26133823
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry, 16, 1784-1837. doi:10.3762/bjoc.16.148
  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2018). Russian Journal of Organic Chemistry, 54(7), 1045-1054.
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H functionaliz
  • Synthesis and pharmacological activities of pyrazole derivatives: A review. (2023). Molecules, 28(3), 134.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5839.

Protocols & Analytical Methods

Method

Vilsmeier-Haack formylation of pyrazoles experimental procedure

An Application Guide to the Vilsmeier-Haack Formylation of Pyrazoles for Synthetic and Medicinal Chemistry Introduction: The Strategic Importance of Formylpyrazoles The Vilsmeier-Haack reaction is a cornerstone of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Vilsmeier-Haack Formylation of Pyrazoles for Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of Formylpyrazoles

The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a potent electrophilic species, the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Within the vast landscape of heterocyclic chemistry, the application of the Vilsmeier-Haack reaction to the pyrazole nucleus is of paramount importance. Pyrazole scaffolds are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a formyl (-CHO) group via this reaction transforms the relatively inert pyrazole ring into a versatile synthetic intermediate.[4] These resulting pyrazole-4-carbaldehydes are crucial building blocks for synthesizing a diverse array of more complex molecules, including condensed heterocyclic systems and compounds with significant biological activities, ranging from anti-inflammatory to anti-cancer agents.[4][5] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights for its successful application in a research and development setting.

Pillar 1: The Underlying Mechanism of Action

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The process can be logically divided into two primary stages: the formation of the electrophile and the subsequent aromatic substitution.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative, resulting in the formation of a highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent. This reagent is the key formylating agent in the reaction.

Stage 2: Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile. The C4 position of the pyrazole ring is typically the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity. The π-electrons of the pyrazole attack the Vilsmeier reagent, forming a sigma complex intermediate. A subsequent deprotonation step re-establishes the aromaticity of the ring, yielding a pyrazolyl-iminium salt.

Stage 3: Hydrolysis to the Aldehyde

The reaction is terminated by an aqueous work-up. The iminium salt intermediate is readily hydrolyzed, typically under basic conditions, to liberate the final product, the pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination SigmaComplex Sigma Complex (Iminium Intermediate) Pyrazole Pyrazole Substrate (Electron-rich at C4) Pyrazole->SigmaComplex IminiumSalt Pyrazolyl-Iminium Salt SigmaComplex->IminiumSalt Deprotonation & Aromatization FinalProduct 4-Formylpyrazole IminiumSalt->FinalProduct Aqueous Work-up (H₂O, Base)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Pillar 2: A Validated Experimental Protocol

This protocol provides a generalized yet robust procedure for the formylation of a substituted pyrazole. It is crucial to perform the reaction under anhydrous conditions as the Vilsmeier reagent and POCl₃ are sensitive to moisture.

Materials and Reagents:

  • Substituted Pyrazole (1.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous (4.0 eq.)

  • Phosphorus oxychloride (POCl₃) (4.0 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Crushed Ice / Ice Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle.

Experimental Workflow Diagram:

Experimental_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent: Add POCl₃ dropwise to DMF at 0 °C under Argon. start->reagent_prep substrate_add 2. Add Pyrazole Substrate: Add a solution of pyrazole in anhydrous solvent dropwise. reagent_prep->substrate_add reaction 3. Reaction: Stir at room temp. then heat (e.g., 60-90 °C) for 2-24h. Monitor by TLC. substrate_add->reaction quench 4. Quench: Cool reaction and pour slowly onto crushed ice. reaction->quench neutralize 5. Neutralize & Hydrolyze: Basify with NaOH or NaHCO₃ to pH > 9. quench->neutralize extract 6. Extraction: Extract with an organic solvent (e.g., Ethyl Acetate). neutralize->extract wash_dry 7. Wash & Dry: Wash organic layer with brine, then dry over Na₂SO₄. extract->wash_dry purify 8. Purification: Filter, concentrate, and purify via column chromatography or recrystallization. wash_dry->purify end End Product purify->end

Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), place anhydrous DMF (4.0 eq.). Cool the flask to 0 °C using an ice-salt bath. Add POCl₃ (4.0 eq.) dropwise via the dropping funnel over 15-30 minutes.[6]

    • Causality: This addition must be slow and controlled as the reaction is highly exothermic. Maintaining a low temperature prevents degradation of the reagent and ensures its complete formation into a viscous, often white or pale-yellow complex.[1]

  • Addition of the Pyrazole Substrate: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., DMF, DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to a temperature typically ranging from 60 °C to 90 °C.[5]

    • Expertise: The optimal temperature and reaction time are substrate-dependent. Electron-rich pyrazoles may react at lower temperatures, while less reactive substrates may require prolonged heating.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to over 24 hours.[6]

  • Work-up and Hydrolysis: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture into a beaker containing a large amount of crushed ice or ice-cold water.[6] This step quenches the reaction and begins the hydrolysis of the iminium intermediate.

    • Trustworthiness: This quenching step must be performed cautiously in a well-ventilated fume hood, as it can be vigorous and may release HCl gas.

  • Basification: Stir the aqueous mixture and slowly add a base (e.g., saturated NaHCO₃ solution, or 2M NaOH solution) until the pH is greater than 9.[6][8] This step neutralizes the acidic medium and facilitates the complete hydrolysis of the iminium salt to the aldehyde. A precipitate of the product may form at this stage.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[8]

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography on silica gel.[6]

Pillar 3: Data-Driven Insights and Considerations

The success of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the pyrazole substrate and the precise reaction conditions.

Table 1: Representative Reaction Conditions for Pyrazole Formylation

Substrate TypeReagent Equivalents (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Typical Yield (%)Reference
1-Phenyl-1H-pyrazole1 : xs : 1.11001.565[1]
Hydrazone Precursor1 : xs : xs0-5 then 1004-6Good to Excellent[5]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole1 : 4 : 4-10 then 702448[6]
Hydrazone Precursor1 : xs : xsRT then 70-802Good[5]
5-Chloro-1,3-disubstituted-1H-pyrazoles1 : xs : 3Reflux2-2460-95[7]

Key Considerations:

  • Regioselectivity: For most 1-substituted pyrazoles, formylation occurs exclusively at the C4 position. If the C4 position is blocked, formylation may occur at other positions, or the reaction may fail.

  • Substrate Scope: The reaction is most effective for pyrazoles bearing electron-donating groups. Pyrazoles with strong electron-withdrawing groups may exhibit low reactivity and require harsher conditions, which can lead to lower yields or side reactions.[7]

  • Alternative Starting Materials: The reaction is not limited to pre-formed pyrazoles. Hydrazones can be cyclized and formylated in a one-pot procedure using the Vilsmeier-Haack conditions to yield 4-formylpyrazoles, which is a highly efficient synthetic strategy.[4][9]

References

  • Rajput, P. R., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Sharma, D., & Narasimhan, B. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(10), 1871-1897. [Link]

  • Akbari, J., & Saghafi, Z. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its application in the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-194. [Link]

  • Šačkus, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1642. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. E. D. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 456-465. [Link]

  • Sahu, S. K., et al. (1988). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 27B(9), 856-857. [Link]

  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Organic Syntheses, 99, 21-36. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Parveen, M., et al. (2013). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 5732-5741. [Link]

  • Iaroshenko, V. O., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA, 2019(5), 235-246. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

Sources

Application

Analytical methods for "Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" characterization

An Application Note for the Comprehensive Characterization of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate Abstract This guide provides a detailed framework of analytical methodologies for the definitive structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Abstract

This guide provides a detailed framework of analytical methodologies for the definitive structural elucidation and purity assessment of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] Consequently, rigorous and unambiguous characterization of these molecules is paramount for advancing drug discovery and development programs. This document outlines an integrated analytical workflow, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, ensuring a self-validating and robust characterization process for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of FDA-approved pharmaceuticals, prized for their ability to form key interactions with biological targets.[4][5][6] Among these, the pyrazole ring system is a privileged scaffold, featuring prominently in therapeutic agents with applications including anti-inflammatory, antimicrobial, and anticancer activities.[2][7][8] Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of more complex pharmaceutical agents. Its precise molecular structure and purity directly influence the identity, efficacy, and safety of downstream products. Therefore, a multi-faceted analytical approach is not just recommended but essential for quality control and regulatory compliance.

This guide establishes a gold-standard workflow for confirming the identity, structure, and purity of this target compound.

cluster_synthesis Synthesis & Isolation cluster_characterization Structural Elucidation & Purity Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Product (Crude) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Orthogonal Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Orthogonal Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Orthogonal Analysis HPLC HPLC Purity & Quantification Synthesis->HPLC Orthogonal Analysis EA Elemental Analysis (%C, %H, %N) Synthesis->EA Orthogonal Analysis Confirmed Confirmed Structure & Purity >95% NMR->Confirmed Confirms Identity MS->Confirmed Confirms Identity FTIR->Confirmed Confirms Identity HPLC->Confirmed Confirms Purity & Composition EA->Confirmed Confirms Purity & Composition

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[9] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular structure.

Rationale and Expected Results

For Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (C₁₁H₉BrN₂O₂), we anticipate specific signals corresponding to each unique proton and carbon. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. The acidic N-H proton of the pyrazole ring is often observable in DMSO-d₆.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale / Key Features
Pyrazole N-H~13.0 - 14.0 (broad s, 1H)-Broad, downfield signal characteristic of an acidic proton on a nitrogen heterocycle.
Pyrazole C5-H~8.0 - 8.5 (s, 1H)~135 - 140Singlet, deshielded by the adjacent nitrogen and ester group.
Bromophenyl H2', H6'~7.7 - 7.9 (d, 2H)~131 - 133Doublet, ortho to the bromine atom. Shows HMBC correlation to C3.
Bromophenyl H3', H5'~7.6 - 7.8 (d, 2H)~129 - 131Doublet, meta to the bromine atom.
Methyl (-OCH₃)~3.8 - 3.9 (s, 3H)~51 - 53Sharp singlet integrating to 3 protons.
Carbonyl (C=O)-~160 - 165Quaternary carbon, typically downfield.
Pyrazole C3-~145 - 150Quaternary carbon attached to the bromophenyl ring.
Pyrazole C4-~110 - 115Quaternary carbon attached to the carboxylate group.
Bromophenyl C1'-~130 - 132Quaternary carbon attached to the pyrazole ring.
Bromophenyl C4'-~120 - 125Quaternary carbon bearing the bromine atom.

Note: These are predicted values based on typical shifts for pyrazole derivatives and substituent effects. Actual values may vary slightly.[1][9][10]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ containing an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Acquisition:

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm or TMS to 0.00 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ peak to 39.52 ppm.

  • Analysis: Integrate the ¹H signals to determine proton ratios. Assign all peaks based on their chemical shift, multiplicity, and integration, and compare with the expected structure. 2D NMR experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment.[11]

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a new chemical entity, high-resolution mass spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Rationale and Expected Results

The most critical feature of the target molecule's mass spectrum is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[12][13] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrometry Data

Ion Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Key Feature
[M+H]⁺C₁₁H₁₀BrN₂O₂⁺280.9926282.9905Molecular ion peak showing a ~1:1 doublet separated by 2 Da.
[M+Na]⁺C₁₁H₉BrN₂O₂Na⁺302.9745304.9724Sodium adduct, also showing the characteristic bromine isotopic pattern.

Calculated masses are for the monoisotopic peaks.

cluster_structure Molecular Structure & Key Fragments cluster_technique Analytical Confirmation mol Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate MW ≈ 281/283 g/mol frag1 Bromophenyl-pyrazole fragment mol->frag1 Fragmentation frag2 Bromophenyl cation mol->frag2 Fragmentation MS Mass Spec confirms MW & Br presence (M, M+2 pattern) mol->MS Analyzed by NMR NMR confirms connectivity (Aryl, Pyrazole, Ester protons) mol->NMR Analyzed by FTIR FTIR confirms functional groups (C=O, N-H, C-Br) mol->FTIR Analyzed by

Caption: Relationship between structure and analytical techniques.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

  • Data Analysis:

    • Identify the molecular ion cluster. Verify the presence of the M and M+2 peaks with a ~1:1 intensity ratio, confirming the presence of one bromine atom.[14][15]

    • Determine the accurate mass of the monoisotopic peak and use software to calculate the elemental composition. Compare the experimental formula with the theoretical formula (C₁₁H₉BrN₂O₂).

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the industry standard for determining the purity of pharmaceutical compounds.[16] A reversed-phase HPLC (RP-HPLC) method is ideal for separating the moderately polar target compound from potential non-polar or more polar impurities.

Rationale and Method Parameters

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities. A C18 column is a versatile and robust choice for this type of molecule. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve a suitable retention time. An acid modifier (like formic acid or trifluoroacetic acid) is often added to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[17][18]

Table of HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA at 254 nm
Run Time ~15 minutes
Protocol: HPLC Purity Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (50:50 A:B) until a stable baseline is achieved.

  • Standard Solution: Prepare a stock solution of the reference standard at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water). Prepare a working standard at ~0.1 mg/mL from the stock.

  • Sample Solution: Prepare a sample solution at the same concentration as the working standard (~0.1 mg/mL). Ensure the sample is fully dissolved.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, and precision.[17]

Supporting Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 3100N-H (pyrazole)Stretching
3100 - 3000C-H (aromatic)Stretching
~1720C=O (ester)Stretching
~1600, ~1480C=C (aromatic)Stretching
~1550C=N (pyrazole)Stretching
1250 - 1100C-O (ester)Stretching
1100 - 1000C-Br (aryl-Br)Stretching

Note: The C-Br stretch is in the fingerprint region and can be difficult to assign definitively.[20]

Protocol: FTIR Analysis (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.[10]

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.[21][22]

Theoretical Elemental Composition for C₁₁H₉BrN₂O₂

  • Carbon (C): 46.99%

  • Hydrogen (H): 3.23%

  • Nitrogen (N): 9.97%

Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the highly pure, dry sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Comparison: The experimental percentages for C, H, and N should be within ±0.4% of the theoretical values to confirm the elemental formula.

Conclusion

The combination of NMR, HRMS, HPLC, FTIR, and Elemental Analysis provides a comprehensive and orthogonal dataset for the definitive characterization of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. NMR and HRMS together confirm the molecular structure and formula, while HPLC provides a quantitative measure of purity. FTIR and Elemental Analysis serve as crucial supporting techniques to verify functional groups and elemental composition, respectively. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for decision-making in research, development, and quality control environments.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC - NIH. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. Available at: [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. Available at: [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Available at: [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Wiley Online Library. Available at: [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Available at: [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.). Google Patents.
  • Mass Spectrometry. (n.d.). MSU Chemistry. Available at: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. Available at: [Link]

  • A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds. (n.d.). Science Publishing Group. Available at: [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library. Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols: Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate in Multi-Component Reactions

Introduction: The Strategic Value of Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] Its prevalence in FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] Its prevalence in FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its importance.[2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[3] The unique arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making it a versatile component in the design of enzyme inhibitors and receptor antagonists.

Multi-component reactions (MCRs) have emerged as a powerful strategy in organic synthesis, offering significant advantages over traditional multi-step methods.[1] By combining three or more reactants in a single pot, MCRs enhance efficiency, reduce waste, and allow for the rapid generation of molecular diversity.[4] This convergence of a versatile scaffold like pyrazole with the efficiency of MCRs provides a fertile ground for the discovery of novel therapeutic agents.

This guide provides detailed protocols and insights into the synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a valuable building block, and its potential applications in multi-component reactions for the synthesis of complex heterocyclic systems.

Part 1: Synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

A common and efficient method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[5] In this protocol, we will outline the synthesis of the title compound from a suitable β-ketoester and hydrazine hydrate.

Reaction Scheme:

Synthesis_of_Methyl_3-(4-bromophenyl)-1H-pyrazole-4-carboxylate cluster_product reactant1 Methyl 2-(4-bromobenzoyl)-3-methoxyacrylate plus1 + reactant2 Hydrazine hydrate (NH2NH2·H2O) reaction_arrow Ethanol, Reflux reactant2->reaction_arrow product Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate reaction_arrow->product

Caption: Synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate.

Experimental Protocol

Materials:

  • Methyl 2-(4-bromobenzoyl)-3-methoxyacrylate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(4-bromobenzoyl)-3-methoxyacrylate (1.0 eq) and anhydrous ethanol (10 mL per mmol of the ketoester).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate (1.2 eq) to the solution. The addition is exothermic, and a slight warming of the flask may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Further purification can be achieved by recrystallization from ethanol if necessary.

Causality Behind Experimental Choices:

  • Ethanol as solvent: It is a good solvent for both reactants and allows for a suitable reflux temperature.

  • Excess hydrazine hydrate: To ensure the complete consumption of the starting ketoester.

  • Reflux conditions: To provide the necessary activation energy for the cyclization reaction.

  • Precipitation in ice-cold water: The product is sparingly soluble in water, allowing for easy isolation.

Expected Characterization Data
Analysis Expected Results
Appearance White to off-white solid
¹H NMR δ (ppm): 13.3 (s, 1H, NH), 8.2 (s, 1H, pyrazole-H), 7.7-7.6 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR δ (ppm): 163 (C=O), 152 (pyrazole-C), 140 (pyrazole-C), 132 (Ar-C), 131 (Ar-C), 130 (Ar-C), 123 (Ar-C), 115 (pyrazole-C), 52 (OCH₃)
IR (cm⁻¹) ~3200 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1550 (C=C stretch)
MS (ESI+) m/z: 295.0 [M+H]⁺, 297.0 [M+H+2]⁺ (characteristic isotopic pattern for Bromine)

Part 2: Application of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate in a Hantzsch-type Multi-Component Reaction

The synthesized Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a versatile building block for further diversification. The pyrazole NH group can act as a nitrogen source in various MCRs. Here, we propose its use in a Hantzsch-type synthesis to generate a pyrazolo[3,4-b]pyridine scaffold, which is of significant interest in medicinal chemistry.[6] The Hantzsch reaction is a classic MCR that typically involves an aldehyde, a β-ketoester, and a nitrogen donor to form dihydropyridines.[7][8]

Proposed Reaction Scheme:

Hantzsch-type_MCR cluster_product reactant1 Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate plus1 + reactant2 Aromatic Aldehyde (e.g., Benzaldehyde) plus2 + reactant3 β-Ketoester (e.g., Ethyl acetoacetate) reaction_arrow Catalyst (e.g., p-TSA), Solvent (e.g., Acetic Acid), Heat reactant3->reaction_arrow product Pyrazolo[3,4-b]pyridine derivative reaction_arrow->product

Caption: Proposed Hantzsch-type MCR for a pyrazolo[3,4-b]pyridine.

Hypothetical Experimental Protocol

Materials:

  • Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1.0 eq), the aromatic aldehyde (1.0 eq), the β-ketoester (1.0 eq), and p-TSA (0.1 eq).

  • Add glacial acetic acid (5 mL per mmol of the pyrazole) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to 120 °C with stirring.

  • Maintain the reaction at this temperature for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully pour the mixture into a beaker of ice water, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by water.

  • Dry the crude product and purify by column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Mechanistic Rationale: The reaction is expected to proceed through an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the pyrazole NH onto the resulting α,β-unsaturated system. Subsequent cyclization and dehydration/aromatization would lead to the final pyrazolo[3,4-b]pyridine product. The bromophenyl moiety remains as a valuable handle for further functionalization via cross-coupling reactions.

Conclusion and Future Perspectives

Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. Its synthesis via a straightforward condensation reaction makes it readily accessible. The presence of multiple reactive sites—the pyrazole NH, the ester, and the bromophenyl group—opens up a vast chemical space for exploration through multi-component reactions. The Hantzsch-type reaction presented here is just one example of how this scaffold can be utilized to rapidly construct fused heterocyclic systems. Further exploration of other MCRs, such as the Ugi or Biginelli reactions (after appropriate functional group manipulation), could lead to the discovery of novel compounds with significant therapeutic potential.

References

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank. Available at: [Link]

  • Asian Journal of Chemistry. (Year not specified). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Wikipedia. (Date not specified). Gewald reaction. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (Date not specified). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Available at: [Link]

  • ResearchGate. (2024). Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • ResearchGate. (Date not specified). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ResearchGate. (Date not specified). Scope of the Ugi cascade reaction route leading to fused.... Available at: [Link]

  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Available at: [Link]

  • Wikipedia. (Date not specified). Hantzsch pyridine synthesis. Available at: [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (Date not specified). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • NIH National Library of Medicine. (Date not specified). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • NIH National Library of Medicine. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • ACS Division of Organic Chemistry. (Date not specified). Computational investigations on the mechanism of the Gewald reaction. Available at: [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]

  • ResearchGate. (2025). Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Available at: [Link]

  • ACS Publications. (Date not specified). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • ChemRxiv. (Date not specified). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

  • ChemTube3D. (Date not specified). Hantzsch pyridine synthesis - overview. Available at: [Link]

  • Kaunas University of Technology. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • Pharmacophore. (Date not specified). Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the purification of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues through a troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and field-tested protocols.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Question 1: My crude product is a persistent, dark oil that refuses to crystallize. What are the likely causes and how can I resolve this?

Answer: An oily or "tarry" crude product is a common issue resulting from several factors. The primary culprits are often residual high-boiling solvents (like DMF or DMSO), the presence of significant isomeric impurities, or other colored by-products that act as crystallization inhibitors.

Causality: The synthesis of pyrazoles, often a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, can generate regioisomers.[1][2][3] Specifically, the reaction to form your target compound can also produce Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate. These isomers possess very similar physical properties, and their mixture can form a eutectic that has a lower melting point than either pure compound, often resulting in an oil.

Troubleshooting Steps:

  • Solvent Removal: First, ensure all reaction solvents are thoroughly removed. If you used a high-boiling solvent, co-evaporate the crude mixture with a lower-boiling solvent like toluene or dichloromethane under reduced pressure multiple times.

  • Trituration: Attempt to induce solidification by trituration. Add a small amount of a solvent in which the desired product is expected to be poorly soluble (e.g., cold hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate). Vigorously stir or sonicate the mixture. The impurities may dissolve, leaving your product as a solid.

  • Chromatographic Purification: If trituration fails, flash column chromatography is the most reliable method. An oily crude product should be dissolved in a minimal amount of dichloromethane or ethyl acetate and then adsorbed onto a small amount of silica gel ("dry loading") for the best separation.[4] This technique prevents the oil from streaking down the column.

Question 2: I've run a flash column, but my TLC analysis of the collected fractions shows two UV-active spots with very close Rf values (e.g., 0.30 and 0.35). How can I improve their separation?

Answer: The presence of two closely eluting spots strongly suggests you are dealing with regioisomers, a known challenge in pyrazole synthesis.[1][5] Their similar polarity makes separation difficult but achievable with careful optimization of your chromatographic conditions.[4]

Causality: The structural similarity between the 3-aryl and 5-aryl pyrazole isomers results in nearly identical interactions with the silica gel stationary phase, leading to poor resolution.

Optimization Strategies:

  • Decrease Mobile Phase Polarity: The most effective first step is to reduce the polarity of your eluent. If you are using a Hexane:Ethyl Acetate system, increase the proportion of hexane. This will cause all compounds to move more slowly down the column, exaggerating the small differences in their affinity for the silica gel and improving separation.

  • Change Solvent System: If adjusting polarity is insufficient, switch to a different solvent system with different selectivities. A common alternative is a Dichloromethane:Methanol system. The differing hydrogen bonding and dipole-dipole interactions of this system can sometimes resolve isomers that co-elute in ester/alkane mixtures.

  • Increase Column Length & Reduce Loading: Use a longer column to increase the number of theoretical plates. Crucially, reduce the amount of crude material loaded onto the column. A good rule of thumb is to load no more than 1-2% of the total silica gel mass.

  • Consider a Different Stationary Phase: While less common for routine purification, if separation is critical, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, cyano).

Question 3: My yield after recrystallization is extremely low (<30%). What am I doing wrong?

Answer: Low recrystallization yield is typically a problem of solvent selection or technique. The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[6]

Causality: If the compound has significant solubility in the solvent even at low temperatures, a large portion will remain in the mother liquor. Conversely, if too much solvent is used, the solution may never become saturated enough for crystals to form upon cooling.

Procedural Refinements:

  • Solvent Screening: Perform small-scale solubility tests. Find a solvent that requires heating to dissolve your compound. Ethanol or mixtures of ethyl acetate and hexanes are good starting points for many pyrazole derivatives.[7][8]

  • Use Minimal Hot Solvent: Heat your chosen solvent to its boiling point. Add it dropwise to your crude solid (also heated) with constant swirling, until the solid just dissolves. Adding a large excess of solvent is a common mistake.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Analyze the Mother Liquor: After filtering your crystals, concentrate the mother liquor and analyze it by TLC. If a large amount of product is visible, your solvent choice or cooling technique was suboptimal. You may be able to recover more product by performing a second crystallization or purifying the residue by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate? The primary impurities arise directly from the synthetic route.[3][5] You should anticipate:

  • Unreacted Starting Materials: (4-bromophenyl)hydrazine and the β-ketoester starting material (e.g., methyl 2-(dimethylaminomethylene)-3-oxobutanoate or a related precursor).

  • Regioisomer: Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This is often the most challenging impurity to remove.[1]

  • By-products: Depending on reaction conditions, side-reactions can lead to various minor impurities.

Q2: What is a good starting point for a TLC solvent system to analyze this compound? A Hexane:Ethyl Acetate mixture is the standard choice for compounds of this type.[9]

  • Initial System: Begin with a 7:3 (v/v) mixture of Hexane:Ethyl Acetate.

  • Optimization Goal: Adjust the ratio until the Rf value of your target compound is between 0.2 and 0.4. This range typically provides the best separation for column chromatography. If the spots are too high (high Rf), increase the hexane content. If they are too low (low Rf), increase the ethyl acetate content.

  • Visualization: Use a UV lamp (254 nm) for visualization. Iodine staining can also be effective.[10]

Q3: How do I choose between recrystallization and flash column chromatography? The choice depends on the purity of your crude material and the nature of the impurities.

FeatureRecrystallizationFlash Column Chromatography
Best For Crude material >90% pure.Complex mixtures, oily products, or isomer separation.
Impurity Type Removes small amounts of significantly more or less polar impurities.Separates compounds with small differences in polarity.
Speed & Scale Fast for large quantities if a good solvent is known.Can be slow; best for small to medium scale (<20g).
Solvent Use Generally uses less solvent.Requires large volumes of solvent.

Q4: Can I use an acid-base extraction as a preliminary purification step? Yes, this is an excellent and often underutilized technique for pyrazoles. The pyrazole ring contains a basic nitrogen atom that can be protonated.

Causality: By treating an organic solution of your crude product (e.g., in ethyl acetate) with an aqueous acid (e.g., 1M HCl), the pyrazole will form a water-soluble pyrazolium salt and move into the aqueous phase.[11] Neutral impurities, such as unreacted β-ketoester, will remain in the organic layer.

Workflow:

  • Dissolve the crude mixture in ethyl acetate or dichloromethane.

  • Extract several times with 1M HCl.

  • Combine the aqueous layers.

  • "Wash" the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or solid NaHCO₃) until the solution is neutral or slightly basic (pH 7-8).

  • Your product should precipitate out or can be extracted back into a fresh organic layer. This significantly purifies the material before final polishing by recrystallization or chromatography.

Workflow & Logic Diagrams

To further clarify the decision-making process, the following diagrams illustrate the recommended purification and troubleshooting workflows.

PurificationWorkflow A Crude Product (Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate) B Analyze by TLC (7:3 Hexane:EtOAc) A->B C Assess Purity & Impurity Profile B->C D Is it >90% pure & crystalline? C->D F Recrystallization (e.g., from Ethanol or EtOAc/Hexane) D->F Yes I Is it an oil or complex mixture? D->I No E Are isomers present? G Flash Column Chromatography (Silica Gel) E->G Yes E->G No H Pure Product F->H G->H I->E

Caption: Decision workflow for selecting the appropriate purification method.

IsomerSeparation A Problem: Two close spots on TLC after column B Is Rf > 0.4? A->B C Decrease Eluent Polarity (e.g., from 7:3 to 9:1 Hex:EtOAc) B->C Yes D Is separation still poor? B->D No F Run optimized column (Longer column, dry load) C->F E Change Solvent System (e.g., to DCM:MeOH) D->E Yes D->F No E->F G Separated Isomers F->G

Caption: Troubleshooting logic for separating closely eluting isomers.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation
  • Column Preparation: Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in your starting, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Sample Preparation (Dry Loading): Dissolve your crude product (1.0 g) in a minimal volume of a volatile solvent like dichloromethane (5-10 mL). Add 2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the eluent. Apply positive pressure and begin elution. Start with the low-polarity mobile phase (9:1 Hexane:EtOAc).

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL) and monitor them meticulously by TLC.

  • Gradient Elution (Optional): If the second isomer is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:EtOAc) to speed up its elution after the first isomer has been collected.

  • Post-Processing: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System (EtOAc/Hexane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.

  • Induce Cloudiness: While the solution is still hot, add hexanes (the "anti-solvent") dropwise until a faint, persistent cloudiness appears.

  • Re-dissolution: Add one or two drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Pyrazole synthesis - Organic Chemistry Portal.
  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid - MDPI.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
  • Column chromatography conditions for separ
  • synthesis of pyrazoles - YouTube.
  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different C
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Reaction for Pyrazole Substrates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the Vilsmeier-Haack formylation of pyrazole substrates. This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the Vilsmeier-Haack formylation of pyrazole substrates. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common experimental challenges through a structured troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing very low or no yield of my desired formylated pyrazole. What are the likely causes and how can I fix this?

Answer:

Low or non-existent yield is a common, yet solvable, issue. The cause often lies in one of four areas: reagent integrity, reaction conditions, substrate reactivity, or the work-up procedure.

Causality & Solutions:

  • Vilsmeier Reagent Inactivity: The electrophile in this reaction, the chloroiminium salt (Vilsmeier reagent), is moisture-sensitive. It is generated in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

    • Expert Insight: Always use anhydrous DMF and ensure your glassware is thoroughly dried. It is best practice to add POCl₃ slowly to chilled DMF (0-5 °C) under an inert atmosphere (e.g., Nitrogen or Argon) to form the reagent before introducing the pyrazole substrate.

  • Insufficient Reaction Temperature: Pyrazole rings, while aromatic, can be deactivated by certain substituents, requiring thermal energy to overcome the activation barrier for electrophilic substitution.

    • Evidence-Based Action: In a study on the formylation of 5-chloro-1H-pyrazoles, no product was observed at 70°C. However, increasing the temperature to 120°C resulted in successful formylation.[1] Start your optimization at a moderate temperature (e.g., 60-70°C) and incrementally increase it if you see no conversion.

  • Substrate Deactivation: The electronic nature of your pyrazole substrate is critical. The Vilsmeier reagent is a relatively weak electrophile and struggles to react with electron-poor aromatic systems.[2]

    • Predictive Analysis: Pyrazoles bearing strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups exhibit low reactivity.[1] Similarly, bulky substituents near the C4 position can sterically hinder the approach of the Vilsmeier reagent.[1] For these challenging substrates, harsher conditions (higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent) may be necessary, though this can also lead to side products.

  • Incorrect Stoichiometry: The ratio of reagents is crucial for driving the reaction to completion.

    • Optimized Protocol: Using a 5-fold excess of DMF and a 2-fold excess of POCl₃ relative to the pyrazole substrate has been shown to significantly improve yields compared to using smaller excesses.[1]

Below is a logical workflow to diagnose the issue of low yield.

G start Low or No Product Yield reagent_check Are Vilsmeier Reagents (DMF, POCl₃) Anhydrous? start->reagent_check temp_check Is Reaction Temperature Sufficiently High? reagent_check->temp_check Yes reagent_sol Solution: Use fresh, anhydrous reagents. Prepare reagent at 0°C. reagent_check->reagent_sol No substrate_check Does Pyrazole Have Strong EWGs or Bulky Groups? temp_check->substrate_check Yes temp_sol Solution: Incrementally increase temperature (e.g., 80°C -> 120°C). temp_check->temp_sol No workup_check Is Iminium Salt Hydrolysis Complete During Work-up? substrate_check->workup_check No substrate_sol Solution: Increase reagent excess, temperature, and reaction time. substrate_check->substrate_sol Yes workup_sol Solution: Ensure vigorous stirring during quenching with ice/water and prolong stir time after neutralization. workup_check->workup_sol No

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is working, but I am getting a mixture of isomers. How can I control the regioselectivity of the formylation?

Answer:

Regioselectivity in the Vilsmeier-Haack reaction on pyrazoles is governed by the inherent electronic properties of the pyrazole ring.

  • The Underlying Principle: The pyrazole ring is an electron-rich heterocycle. Due to the influence of the two nitrogen atoms, the C4 position has the highest electron density, making it the most nucleophilic and, therefore, the primary site for electrophilic attack.[3][4] Formylation almost exclusively occurs at the C4 position if it is unsubstituted.

  • When C4 is Blocked: If the C4 position is already substituted, the reaction may be forced to occur at the C5 position, though this is much less favorable and often requires more forcing conditions. The electronic nature of the substituents at other positions (N1, C3, C5) can further influence the ring's reactivity but rarely alters the preference for C4.

  • Practical Advice: To ensure C4 formylation, start with a pyrazole substrate where the C4 position is unsubstituted. If you require a formyl group at a different position, the Vilsmeier-Haack reaction is likely not the appropriate synthetic route. In such cases, consider a strategy involving lithiation and quenching with an electrophilic formylating agent.

Question 3: I've isolated my product, but it's contaminated with significant side products. What are they and how can I avoid them?

Answer:

Side product formation often arises from the high reactivity of the reagents or substrate under elevated temperatures.

  • Chlorination: The POCl₃ used to generate the Vilsmeier reagent can also act as a chlorinating agent, especially at high temperatures. In some cases, methoxy groups on the substrate have been converted to chloro groups.[5]

    • Mitigation Strategy: Use the minimum effective reaction temperature and time. If chlorination is a persistent issue, consider alternative activating agents for DMF, such as oxalyl chloride or thionyl chloride, although these have their own reactivity profiles.

  • Dealkylation: If your pyrazole contains N-alkyl groups, particularly bulky ones like N-t-butyl, dealkylation can occur under prolonged heating.[1]

    • Mitigation Strategy: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • By-products from DMF Decomposition: Prolonged heating of DMF at high temperatures can lead to the generation of small amounts of formaldehyde, which can then react with your starting material to form hydroxymethylated by-products.[1]

    • Mitigation Strategy: Again, careful control of reaction temperature and time is key to minimizing this degradation pathway.

Frequently Asked Questions (FAQs)

What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate?

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate by-product generates the highly electrophilic N,N-dimethyl-chloromethyliminium ion, known as the Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, and subsequent rearomatization via loss of a proton yields a pyrazolyl-iminium salt intermediate.[4]

  • Hydrolysis: During aqueous work-up, water attacks the iminium carbon. The resulting intermediate collapses, eliminating dimethylamine and yielding the final pyrazole-4-carboxaldehyde.[2]

G reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier Step 1 attack Electrophilic Attack at C4 Position vilsmeier->attack pyrazole Pyrazole Substrate pyrazole->attack iminium_salt Intermediate Iminium Salt attack->iminium_salt Step 2 hydrolysis Aqueous Work-up (Hydrolysis) iminium_salt->hydrolysis product Pyrazole-4-carboxaldehyde hydrolysis->product Step 3

Caption: Mechanism of the Vilsmeier-Haack reaction on pyrazoles.

What are the optimal reaction conditions for formylating pyrazoles?

While conditions must be optimized for each specific substrate, a robust starting point can be extrapolated from successful literature procedures. The table below summarizes effective conditions for the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles.[1]

EntryPyrazole Substrate (1.0 eq)DMF (eq)POCl₃ (eq)Temperature (°C)Time (h)Yield (%)
11-methyl-3-propyl-5-chloro2.02.0120232
21-methyl-3-propyl-5-chloro5.02.0120255
31-phenyl-3-propyl-5-chloro5.02.0120252
41-benzyl-3-methyl-5-chloro5.02.0120283

Key Takeaway: An excess of both DMF and POCl₃, combined with a sufficiently high temperature (120°C), appears critical for achieving good yields with these types of substrates.[1]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole Substrate

This protocol is a generalized starting point and should be optimized for your specific substrate.

Materials:

  • Substituted Pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, heating mantle

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5.0 eq). If desired, a co-solvent like DCM can be used.

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (2.0 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature below 10°C.

    • Stir the resulting mixture at 0°C for 30 minutes. You may observe the formation of a solid or a thick slurry.

  • Reaction with Pyrazole:

    • Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the pyrazole solution to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to the desired temperature (start with 60-80°C and increase if necessary, monitoring by TLC). Heat for 2-6 hours or until TLC/LCMS analysis indicates consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

    • Once the quench is complete, slowly neutralize the acidic mixture by adding a saturated solution of NaHCO₃ or another suitable base until the pH is ~7-8.

    • Stir the resulting mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate. A precipitate of the product may form.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system to obtain the pure pyrazole-4-carboxaldehyde.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. [Link]

  • Patil, P. O., et al. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10). [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27370-27411. [Link]

  • Vaickelioniene, R., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1390. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a critical challenge in heterocyclic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a critical challenge in heterocyclic chemistry: preventing the formation of regioisomers during pyrazole synthesis. The precise control of regioselectivity is paramount, as the biological activity of pyrazole-containing compounds is often highly dependent on the substitution pattern of the pyrazole core.[1][2]

This guide is structured to address the practical issues you may encounter in the lab, offering not just solutions but also a deep dive into the underlying chemical principles.

Troubleshooting Guide: Navigating Regioisomer Formation

This section is formatted as a series of questions and answers to directly address common experimental challenges.

Question 1: I'm getting a mixture of regioisomers in my pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine. How can I improve the selectivity for my desired product?

Answer:

The formation of regioisomers in the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a classic problem in pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3] The regiochemical outcome is determined by which of the two carbonyl groups of the dicarbonyl compound is initially attacked by the more nucleophilic nitrogen of the hydrazine, and the subsequent cyclization pathway. Several factors can be manipulated to steer the reaction towards a single regioisomer.

1. Understanding the Mechanism:

The reaction proceeds through the initial formation of a hydrazone intermediate. The key to controlling regioselectivity lies in influencing which carbonyl group reacts first and which nitrogen atom of the substituted hydrazine is more reactive. For a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is generally more nucleophilic. The relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound is influenced by both steric and electronic factors.

2. Strategic Approaches to Enhance Regioselectivity:

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. Standard solvents like ethanol often lead to regioisomeric mixtures.[1] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance regioselectivity.[1] These solvents can selectively form hemiketals with the more electrophilic carbonyl group, effectively blocking it and directing the hydrazine to attack the other carbonyl.[1]

  • Catalysis:

    • Acid Catalysis: The addition of a catalytic amount of acid can protonate one of the carbonyl groups, increasing its electrophilicity and directing the initial attack of the hydrazine. The outcome will depend on which carbonyl is more basic and sterically accessible.

    • Lewis Acid Catalysis: Lewis acids like lithium perchlorate (LiClO₄) can coordinate to a carbonyl oxygen, enhancing its electrophilicity and promoting a regioselective reaction.[4]

  • Temperature Control: In some systems, temperature can be a critical factor in determining the regiochemical outcome. Running the reaction at lower or higher temperatures may favor one reaction pathway over the other.[5] A systematic temperature screen is often a worthwhile endeavor.

  • Substituent Effects:

    • On the 1,3-Dicarbonyl: The electronic and steric nature of the substituents on the dicarbonyl compound plays a major role. A bulky substituent will sterically hinder the adjacent carbonyl group, favoring attack at the less hindered position. A strong electron-withdrawing group will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.

    • On the Hydrazine: The nature of the substituent on the hydrazine can also influence the outcome, although the terminal NH₂ is typically the more nucleophilic center.

Experimental Protocol: Enhancing Regioselectivity using Fluorinated Alcohols [1]

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel to isolate the desired regioisomer.

G cluster_start Start: Regioisomeric Mixture Observed cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Mixture of Pyrazole Regioisomers solvent Modify Solvent System (e.g., Ethanol to TFE/HFIP) start->solvent Primary Approach catalyst Introduce a Catalyst (e.g., Lewis Acid) start->catalyst temp Vary Reaction Temperature start->temp reagents Modify Substituents on Starting Materials start->reagents If possible outcome Single Regioisomer Obtained solvent->outcome catalyst->outcome temp->outcome reagents->outcome

Question 2: How can I reliably distinguish between the two possible regioisomers of my synthesized pyrazole?

Answer:

Unambiguous characterization of the synthesized pyrazole regioisomers is crucial. Several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are invaluable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While 1D NMR can provide initial clues based on chemical shifts, these can sometimes be ambiguous.

    • 2D NMR (NOESY and HMBC): These techniques are definitive for structure elucidation.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are close to each other. For an N-substituted pyrazole, a NOESY correlation between the protons of the N-substituent and the proton at the C5 position of the pyrazole ring confirms that specific regioisomer.[6]

      • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. A correlation between the protons of the N-substituent and the C3 and/or C5 carbons of the pyrazole ring can definitively establish the connectivity.[6]

  • X-ray Crystallography: If you can grow a single crystal of your product, X-ray crystallography provides the most definitive structural proof.

  • Mass Spectrometry (MS): While MS will give you the molecular weight of your product, it generally cannot distinguish between regioisomers as they have the same mass.

Data Presentation: Example of NMR Data for Regioisomer Differentiation

TechniqueObservation for Regioisomer A (N1-R)Observation for Regioisomer B (N1-R)
NOESY Correlation between N1-substituent protons and C5-H of the pyrazole ring.No correlation between N1-substituent protons and C5-H.
HMBC Correlation between N1-substituent protons and C5 carbon of the pyrazole ring.Correlation between N1-substituent protons and C3 carbon of the pyrazole ring.
Question 3: My attempts to control the regioselectivity of the initial cyclization have failed. Are there methods for separating the regioisomers?

Answer:

Yes, if optimizing the reaction for regioselectivity is not fruitful, separation of the regioisomeric mixture is a viable, albeit sometimes challenging, alternative.

  • Column Chromatography: This is the most common method for separating regioisomers.[6] The success of this technique depends on the difference in polarity between the two isomers. A careful screening of different solvent systems (e.g., various ratios of hexanes and ethyl acetate) is necessary to achieve good separation.

  • Crystallization: If one regioisomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective separation method. This often requires some trial and error to find the right solvent and conditions.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure samples, preparative HPLC is a powerful tool. Although more expensive and time-consuming for large quantities, it offers superior resolution.

G cluster_input Input cluster_methods Separation Methods cluster_output Output input Regioisomeric Mixture chromatography Column Chromatography input->chromatography crystallization Fractional Crystallization input->crystallization hplc Preparative HPLC input->hplc output1 Pure Regioisomer A chromatography->output1 output2 Pure Regioisomer B chromatography->output2 crystallization->output1 crystallization->output2 hplc->output1 hplc->output2

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomers can be formed depending on which nitrogen of the hydrazine bonds to which carbonyl carbon of the dicarbonyl precursor during the cyclization reaction.

Q2: Why is controlling regioselectivity in pyrazole synthesis so important in drug development?

A2: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][7] The specific arrangement of substituents on the pyrazole ring is critical for its interaction with biological targets like enzymes and receptors. Different regioisomers can have vastly different pharmacological activities, with one isomer being a potent therapeutic agent while the other may be inactive or even toxic.[1] Therefore, the ability to synthesize a single, desired regioisomer is essential for developing safe and effective medicines.

Q3: Are there alternative synthetic routes to pyrazoles that offer better regiocontrol?

A3: Yes, while the condensation of 1,3-dicarbonyls with hydrazines is a common method, other strategies can provide excellent regioselectivity. These include:

  • [3+2] Cycloaddition Reactions: The reaction of sydnones with alkynes can be highly regioselective, although early methods were often limited by harsh conditions.[7] Modern variations of this reaction offer improved control.

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials can be designed to produce highly substituted pyrazoles with excellent regioselectivity.[8]

  • Synthesis from α,β-Unsaturated Aldehydes/Ketones: Reactions of α,β-unsaturated aldehydes or ketones with hydrazine salts can provide access to pyrazoles with good regiocontrol.[9]

Q4: Can the reaction conditions influence the stability of the pyrazole product?

A4: Generally, the pyrazole ring is a stable aromatic system. However, harsh reaction conditions, such as very high temperatures or strongly acidic or basic media, can potentially lead to side reactions or degradation, especially if sensitive functional groups are present on the substituents. It is always advisable to use the mildest conditions possible to achieve the desired transformation.[5]

References

  • Almansa, C., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Shaabani, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Scuola, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Pang, M., et al. (2025). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiacchio, M. A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences. Available at: [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]

Sources

Optimization

"Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" stability and degradation issues

Welcome to the dedicated support center for Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights into the stability and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential challenges, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling, storage, and stability of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate.

Q1: What are the optimal long-term storage conditions for this compound?

A: Proper storage is critical to maintain the purity and integrity of the compound. Based on the chemical structure, which includes a pyrazole ring and a methyl ester, we recommend the following:

  • Temperature: Store in a cool, dark place. For long-term storage, temperatures between 2-8°C are ideal.[1] Some suppliers recommend storing at room temperature but in a cool and dark place, preferably below 15°C.

  • Atmosphere: The pyrazole moiety can be susceptible to oxidation over time, which may lead to discoloration.[1] To prevent this, store the solid compound under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect the compound from light, especially UV light, at all times. The bromophenyl group can be susceptible to photolytic degradation. Wrap the container in aluminum foil or use an amber vial.[1][2]

Q2: My solid sample of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate has developed a yellow or brownish tint. What is the cause and is it still usable?

A: A yellow or brown discoloration is a common indicator of degradation, most likely due to oxidation.[1] While the pyrazole ring itself is generally resistant to oxidation[3][4], trace impurities or exposure to air and light over time can initiate oxidative processes.

Causality: Pyrazoline derivatives, which can be present as impurities or formed under certain conditions, are known to oxidize into colored products.[1]

Recommended Action: Before use, you must re-analyze the material's purity using a suitable analytical method like HPLC-UV or LC-MS. If the purity is still within your experimental tolerance and the primary peak's identity is confirmed, you may proceed. However, for sensitive applications, using a discolored sample is not recommended as the degradation products could interfere with your results.

Q3: I'm observing a new, more polar peak in my HPLC chromatogram after dissolving the compound in an aqueous buffer. What is happening?

A: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase column) is a classic sign of ester hydrolysis. The methyl ester group in your compound is reacting with water to form the corresponding carboxylic acid: 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Causality: This reaction is catalyzed by either acidic or basic conditions.[5][6] The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This process is significantly accelerated in the presence of H+ or OH- ions.

Recommended Action:

  • Analyze the pH of your aqueous solution. Stability is often greatest near neutral pH.

  • If possible, prepare aqueous solutions fresh and use them immediately.

  • For storage in solution, perform a pH stability study to identify the optimal pH range for your compound. Consider using aprotic organic solvents like DMSO or DMF for stock solutions, which can then be diluted into aqueous media just before the experiment.

Q4: Are there any solvents I should avoid when working with this compound?

A: Yes. While the compound is soluble in common organic solvents like Chloroform and Methanol, you should be cautious with certain choices, especially for storage.

  • Protic Solvents (e.g., Methanol, Ethanol): While useful for dissolving the compound for immediate use, long-term storage in these solvents is not ideal. They can participate in transesterification reactions, especially if acidic or basic catalysts are present.

  • Aqueous Buffers: As discussed in Q3, avoid strongly acidic or basic aqueous solutions (e.g., pH < 4 or pH > 8) to minimize hydrolysis.

  • Recommended for Stock Solutions: Anhydrous aprotic solvents such as DMSO, DMF, or Acetonitrile are generally the best choice for preparing concentrated stock solutions for long-term storage.

Troubleshooting Guide: Common Stability Issues

This table provides a quick reference for diagnosing and resolving common problems encountered during experiments.

Observed Issue Potential Cause Recommended Action & Explanation
Decreasing peak area of the parent compound over time in solution. Hydrolysis. Check the pH of your solvent or buffer. The ester is likely converting to the more polar carboxylic acid. Prepare solutions fresh or store frozen in an aprotic solvent like DMSO.
Appearance of a new peak in HPLC with a shorter retention time. Hydrolysis. The new peak is likely the carboxylic acid degradant. Confirm its identity with LC-MS. Adjust solution pH towards neutral (6-7.5) for better stability.
Solid material turns yellow/brown. Oxidation/Photodegradation. The compound has likely been exposed to air and/or light. Store future batches under an inert gas (N₂ or Ar) and protected from light. Re-check purity before use.[1]
Inconsistent results in biological assays. Degradation in media. The compound may be unstable in your cell culture or assay buffer. Perform a stability study by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation by HPLC.
Precipitate forms after diluting a DMSO stock into an aqueous buffer. Poor Solubility. This is a solubility issue, not a stability one. The aqueous buffer cannot maintain the compound in solution. Try lowering the final concentration, increasing the percentage of co-solvent (if the assay allows), or using a formulation aid.
Visualizing Degradation & Troubleshooting

To better understand the potential failure modes and how to address them, the following diagrams illustrate the key degradation pathways and a logical troubleshooting workflow.

cluster_0 Primary Degradation Pathways Parent Methyl 3-(4-bromophenyl) -1H-pyrazole-4-carboxylate Acid 3-(4-bromophenyl)-1H-pyrazole -4-carboxylic Acid Parent->Acid Hydrolysis (H₂O, Acid/Base Catalyst) Oxidized Oxidized Products (Colored Impurities) Parent->Oxidized Oxidation (O₂, Light)

Caption: Key degradation routes for the target compound.

start_node Problem Observed: Inconsistent Results / Impurities check_storage 1. Check Storage Conditions (Temp, Light, Atmosphere) start_node->check_storage check_solution 2. Analyze Solution Stability (Solvent, pH, Age) check_storage->check_solution hplc_analysis 3. Perform HPLC/LC-MS Analysis check_solution->hplc_analysis identify_degradant Identify Degradant Structure hplc_analysis->identify_degradant hydrolysis_path Cause: Hydrolysis Action: Adjust pH, Use Fresh Solution identify_degradant->hydrolysis_path New peak is more polar? oxidation_path Cause: Oxidation Action: Use Inert Gas, Protect from Light identify_degradant->oxidation_path Sample is discolored? resolve Problem Resolved hydrolysis_path->resolve oxidation_path->resolve

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

As a self-validating system, every experimental plan should include controls. These protocols are designed to proactively assess and control for degradation.

Protocol 1: Forced Degradation Study

A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule.[7] It helps identify likely degradation products and develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Objective: To evaluate the stability of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate under various stress conditions.

Materials:

  • Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) and Water (HPLC grade)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 60°C). After incubation, neutralize the sample (for acid and base), and dilute to a final volume of 10 mL with 50:50 ACN:Water.

Stress ConditionStressor SolutionTypical IncubationNeutralization Step
Acid Hydrolysis 0.1 M HCl24h @ 60°CAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH24h @ 60°CAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂24h @ RTNone needed
Thermal Water48h @ 80°CNone needed
  • Photostability:

    • Expose both the solid compound and a 0.1 mg/mL solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples (stressed and control) by a validated reverse-phase HPLC method.

    • Calculate the percentage degradation. If degradation is <5% or >20%, adjust the stress condition (time, temperature, or stressor concentration) and repeat.

    • Use LC-MS to obtain the mass of the major degradation products to aid in structural elucidation.

References
  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available from: [Link]

  • MDPI. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Acta Crystallographica Section E. (2014). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • ACS Publications. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Applied Materials & Interfaces. Available from: [Link]

  • ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Chinese Chemical Letters. Available from: [Link]

  • Google Patents. (1980). Hydrolysis of methyl esters.
  • ResearchGate. (2019). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

  • MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available from: [Link]

  • ResearchGate. (2002). On the relationships between basicity and acidity in azoles. Available from: [Link]

  • MDPI. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials. Available from: [Link]

  • ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?. Available from: [Link]

  • The Pharma Innovation. (2021). A chemical rationale of drug stability and degradation- An insightful approach. Available from: [Link]

  • National Institutes of Health. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • PubChem. Methyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. (2021). Photostability testing of pharmaceutical products. Available from: [Link]

  • National Institutes of Health. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link]

  • ResearchGate. (2007). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Taylor & Francis Online. (2007). Preparation of Methyl Ester Precursors of Biologically Active Agents. Organic Preparations and Procedures International. Available from: [Link]

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Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Pyrazole Carboxylate Esters

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of pyrazole carboxylate esters. This guide is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of pyrazole carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to help you troubleshoot and optimize your purification strategies.

Introduction: The Purification Hurdle

Pyrazole carboxylate esters are foundational building blocks in medicinal chemistry and materials science. However, their synthesis, often achieved through classic methods like the Knorr pyrazole synthesis, frequently yields mixtures containing regioisomers, unreacted starting materials, and other byproducts.[1][2] The structural similarity of these compounds, particularly regioisomers, makes their separation a significant bottleneck. This guide provides a systematic approach to overcoming these purification challenges, ensuring the high purity required for subsequent applications.

Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses the most common overarching issues faced during the purification of pyrazole carboxylate esters.

Q1: My overall yield is significantly lower than expected after purification. What are the likely causes?

A1: Low post-purification yield is a frequent problem stemming from several factors:

  • Incomplete Reaction or Side Reactions: The synthesis may not have gone to completion, or significant side products may have formed, reducing the theoretical maximum yield of your desired product.

  • Physical Loss During Workup: Material can be lost during extractions, transfers, and filtrations. Ensure careful handling and quantitative transfers.

  • Ester Hydrolysis: The ester group is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workups with basic solutions (saponification).[3] This is a critical and often overlooked cause of yield loss.

  • Poor Recovery from Purification: The chosen purification method may not be optimal, leading to product loss. For instance, your compound might be partially soluble in the recrystallization mother liquor or irreversibly adsorbed onto the chromatography stationary phase.

  • Formation of Hard-to-Separate Isomers: If a significant portion of the crude product is an inseparable isomer, the yield of the desired pure isomer will naturally be lower.

Q2: I've synthesized a pyrazole carboxylate ester, and I suspect I have a mixture of regioisomers. How can I confirm this and how do I separate them?

A2: The formation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) is a classic challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4]

  • Confirmation:

    • Thin-Layer Chromatography (TLC): A well-chosen solvent system may show two closely spaced spots.

    • NMR Spectroscopy: This is the most definitive method. 1H and 13C NMR spectra will show two sets of signals. Advanced techniques like 1H-1H COSY, HSQC, and HMBC can help in unequivocally assigning the structures of the two isomers.[5][6]

  • Separation Strategy:

    • Flash Column Chromatography: This is the most common method for separating regioisomers. Success hinges on finding a solvent system that provides sufficient resolution on TLC.[7]

    • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, it may be possible to selectively crystallize one isomer from the mixture. This often requires careful optimization of solvent and temperature.

Q3: My pyrazole carboxylate ester appears unstable during purification. What could be happening?

A3: Instability can manifest as streaking on TLC or the appearance of new spots after purification. The primary culprits are:

  • Hydrolysis on Silica Gel: Standard silica gel is slightly acidic and contains residual water, which can catalyze the hydrolysis of the ester to the more polar carboxylic acid.[8] This is often observed as a streak from the product spot back to the baseline on a TLC plate.

  • Degradation of Sensitive Functional Groups: If your molecule contains other sensitive functional groups, they may not be stable to the purification conditions (e.g., acidic silica gel, prolonged heating during recrystallization).

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, practical advice for specific purification techniques.

Troubleshooting Column Chromatography

Flash column chromatography on silica gel is the workhorse for purifying pyrazole carboxylate esters. However, success is not always straightforward.

A4: This is a common problem due to the similar polarity of many pyrazole regioisomers.[7]

  • The Causality: Regioisomers often have very similar functional groups and overall polarity, leading to minimal differences in their interaction with the silica stationary phase. This results in overlapping elution profiles.

  • Troubleshooting Steps:

    • Re-optimize TLC: Before running a column, dedicate time to finding the optimal TLC solvent system. Test a range of solvent polarities. A good target Rf for the desired compound is around 0.2-0.35, with a clear separation (ΔRf) from the isomeric impurity.

    • Use a Shallow Gradient: A steep gradient in solvent polarity can cause closely eluting compounds to merge. A shallower gradient or even isocratic (constant solvent composition) elution will improve resolution.[7]

    • Improve Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to poor separation. Always pack the column as a slurry. For loading the sample, the "dry loading" method is highly recommended, especially if your crude product is not very soluble in the initial mobile phase.[7]

    • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica (C18).[7][9] Reverse-phase chromatography separates compounds based on hydrophobicity, which may differ more significantly between your isomers than their polarity.

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Silica Gel (standard)Good for general purpose and moderately polar compounds.
C18 Reverse PhaseEffective when isomers have different hydrophobic character.
Mobile Phase (Normal) Hexane/Ethyl Acetate GradientA common starting point; adjust ratio for optimal Rf.[10]
Dichloromethane/Methanol GradientFor more polar pyrazole derivatives.
Mobile Phase (Reverse) Acetonitrile/Water or Methanol/WaterOften with 0.1% formic acid or TFA to improve peak shape.[11]
Sample Loading Dry LoadingPrevents band broadening and improves resolution.[7]

A5: It is highly likely that your ester is hydrolyzing on the silica gel.

  • The Causality: The slightly acidic nature of silica gel, combined with adsorbed water, creates a microenvironment that can catalyze the cleavage of the ester bond, forming the corresponding carboxylic acid. The carboxylic acid is much more polar and will have a lower Rf on the TLC plate.[8]

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your non-polar solvent and add a small amount of a volatile base like triethylamine (~0.5-1% by volume). Evaporate the solvent to obtain a neutralized silica gel for packing your column.[8]

    • Use Anhydrous Solvents: While challenging, using anhydrous solvents for your mobile phase can reduce the amount of water available for hydrolysis.

    • Work Quickly: The longer the compound is on the column, the more time there is for hydrolysis to occur. Optimize your flow rate to minimize the purification time without sacrificing resolution.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but it requires careful optimization.

A6: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[12][13]

  • The Causality: This typically happens for one of two reasons:

    • The melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is trying to crystallize.[13]

    • The solution is too supersaturated, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form.[12]

  • Solutions:

    • Lower the Crystallization Temperature: Ensure you are cooling the solution slowly and to a sufficiently low temperature.

    • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and then cool slowly again.[13]

    • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, a two-solvent (solvent/anti-solvent) system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists.

    • Induce Crystallization: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also a highly effective method.[14]

Part 3: Key Experimental Protocols & Visual Workflows

Workflow for Purification Method Selection

The choice between chromatography and recrystallization depends on the nature of the impurities and the quantity of material.

Purification_Workflow start Crude Pyrazole Carboxylate Ester tlc Run TLC in Hexane/EtOAc (e.g., 7:3) start->tlc check_spots How many spots? tlc->check_spots one_spot Single major spot with minor baseline impurities check_spots->one_spot One multi_spots Multiple distinct spots (e.g., isomers, starting material) check_spots->multi_spots > One recrystallize Attempt Recrystallization one_spot->recrystallize chromatography Perform Flash Column Chromatography multi_spots->chromatography pure_product Pure Crystalline Product recrystallize->pure_product Success chromatography->pure_product

Caption: Decision workflow for selecting a primary purification method.

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol outlines a standard procedure for separating two pyrazole carboxylate ester regioisomers.

  • TLC Analysis: Develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that shows separation between the two isomer spots on a TLC plate. Aim for Rf values between 0.2 and 0.4 for the two spots.[7]

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (a rule of thumb is a silica-to-sample weight ratio of 50:1 to 100:1).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture identified during TLC analysis.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar isomer.[7]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Preventing Ester Hydrolysis During Aqueous Workup

This protocol provides best practices to minimize yield loss due to hydrolysis before the main purification step.

Hydrolysis_Prevention cluster_wash Wash Optimization start Reaction Mixture (Ester + Acid Catalyst) quench Quench Reaction (e.g., add to ice water) start->quench extract Extract with Organic Solvent quench->extract wash Aqueous Wash Step (CRITICAL) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry temp Use Ice-Cold Solutions base Use Weak Base (e.g., sat. NaHCO₃ soln) time Minimize Contact Time concentrate Concentrate to Crude Product dry->concentrate end Proceed to Purification concentrate->end

Caption: Workflow emphasizing critical steps to prevent ester hydrolysis during workup.

  • Temperature Control: Conduct all aqueous washes in a separatory funnel jacketed with an ice bath. Using pre-chilled aqueous solutions is critical to slow the kinetics of hydrolysis.[3]

  • Choice of Base: To neutralize the acid catalyst, use a weak, non-nucleophilic base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which aggressively promote saponification.[3]

  • Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Perform the washes efficiently and move immediately to the next step.[3]

  • Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water before solvent evaporation.

References

  • BenchChem Technical Support Team. (2025).
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5621-5624.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved January 25, 2026, from [Link]

  • Fahmy, H. T. Y., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Medicinal Chemistry Research, 18(7), 568-585.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 25, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved January 25, 2026, from [Link]

  • Gontijo, T. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(7), 868.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved January 25, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved January 25, 2026, from [Link]

  • Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-61.
  • Reddit. (n.d.). Preventing azlactone hydrolysis during purification—any real solution?. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved January 25, 2026, from [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Organic & Biomolecular Chemistry, 20(3), 563-568.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved January 25, 2026, from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2021). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved January 25, 2026, from [Link]

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Optimization

Identifying and removing impurities in "Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" synthesis

Welcome to the technical support center for the synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the critical aspects of impurity identification and removal. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Overview of the Synthesis

The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2] A common and reliable method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3] In the case of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a likely pathway involves the reaction of a 1,3-dicarbonyl compound with hydrazine.

The primary challenge in this synthesis is not just driving the reaction to completion, but controlling the formation of impurities, particularly the regioisomeric byproduct. This guide will address these challenges in a practical, question-and-answer format.

G cluster_reactants Starting Materials cluster_products Reaction Products A Methyl 2-(4-bromobenzoyl)-3-methoxyacrylate P Desired Product Methyl 3-(4-bromophenyl)-1H- pyrazole-4-carboxylate A->P Reaction in Solvent (e.g., Ethanol, Acetic Acid) I Regioisomeric Impurity Methyl 5-(4-bromophenyl)-1H- pyrazole-4-carboxylate A->I B Hydrazine Hydrate (N₂H₄·H₂O) B->P B->I

Caption: General synthetic pathway leading to the desired product and its common regioisomer.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude product?

A1: Beyond residual solvents, you will likely encounter three main types of impurities stemming from the core reaction. Understanding their origin is the first step to effective removal.

  • Unreacted Starting Materials: Incomplete reactions will leave residual amounts of your β-dicarbonyl precursor and hydrazine.

  • Regioisomer (Methyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate): This is the most challenging impurity. Hydrazine is an unsymmetrical nucleophile, and it can attack either of the two electrophilic carbonyl carbons of the precursor. This leads to two possible cyclization products, often in significant quantities.[2]

  • Hydrolysis Byproduct (3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid): If the reaction is run under harsh acidic or basic conditions, or during an aqueous workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Impurity NameSourceIdentification via ¹H NMR Spectroscopy
Unreacted β-dicarbonyl PrecursorIncomplete reactionPresence of characteristic signals for the precursor, likely including a methoxy vinyl proton (~7.5-8.0 ppm).
Regioisomer (5-aryl isomer)Non-regioselective cyclizationA distinct set of aromatic and pyrazole proton signals. The pyrazole C-H proton signal will be shifted.
Hydrolysis Byproduct (Carboxylic Acid)Ester hydrolysis (acidic/basic conditions)Disappearance of the methyl ester singlet (~3.8 ppm) and appearance of a broad carboxylic acid OH signal (>10 ppm).
Residual Solvent (e.g., Ethanol, Acetic Acid)Incomplete dryingCharacteristic signals (e.g., quartet and triplet for ethanol).

Table 1: Common impurities, their origins, and key NMR identification markers.

Q2: How can I monitor the reaction and quickly assess the purity of my crude product?

A2: Thin Layer Chromatography (TLC) is the most effective initial technique for real-time reaction monitoring and qualitative purity assessment.[4][5]

Experimental Protocol: Analytical TLC

  • Plate Preparation: Use silica gel 60 F254 pre-coated plates.

  • Solvent System (Eluent): A good starting point is a mixture of a moderately polar solvent and a non-polar solvent. Begin with 30% Ethyl Acetate in Hexane . Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting:

    • Lane 1 (Reference): Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate).

    • Lane 2 (Co-spot): Apply a spot of the reference material, and then carefully apply a spot of the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture.

  • Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to rise.

  • Visualization:

    • First, view the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Next, stain the plate, for example, with an iodine chamber or a potassium permanganate dip, to visualize non-UV active compounds like hydrazine.[5]

Interpreting the TLC:

  • Reaction Completion: The starting material spot in Lane 3 should be faint or completely absent compared to Lane 1.[3]

  • Product Formation: A new, prominent spot should appear in Lane 3. This is likely your product mixture.

  • Impurity Detection: The presence of multiple spots in Lane 3 indicates impurities. If you see two spots that are very close together and well-separated from the starting material, you likely have a mixture of the desired product and its regioisomer.

Q3: My crude product contains both the desired product and the 5-aryl regioisomer. How can I separate them?

A3: Separating regioisomers is a common challenge in pyrazole synthesis. The two most effective methods are fractional recrystallization and preparative column chromatography.

Method 1: Fractional Recrystallization (Preferred for >1g scale)

This method exploits subtle differences in the crystal lattice energy and solubility of the two isomers. Often, one isomer is significantly less soluble in a given solvent system and will crystallize out preferentially.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude mixture in small amounts of various solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water, Ethyl Acetate/Hexane). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Analysis: Analyze the purity of the crystals and the remaining filtrate by TLC or ¹H NMR. You may find that the first crop is highly enriched in one isomer. Further recrystallization of the mother liquor may yield a crop enriched in the other isomer.

Method 2: Preparative Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a glass column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (gradient elution) to 20%, 30%, and so on. This gradual increase is crucial for separating closely-eluting isomers.

  • Fraction Collection: Collect small fractions of the eluate and monitor their composition by TLC.

  • Combine & Concentrate: Combine the fractions that contain the pure desired product and remove the solvent under reduced pressure.

G cluster_impurities Impurity Type Identified cluster_solutions Recommended Purification Method start Crude Product Analysis (TLC, NMR) unreacted_sm Unreacted Starting Materials start->unreacted_sm isomers Regioisomers Present start->isomers polar_imp Polar Impurities (e.g., Acid) start->polar_imp col_chrom Column Chromatography (Gradient Elution) unreacted_sm->col_chrom isomers->col_chrom Alternative Method recryst Fractional Recrystallization isomers->recryst Primary Method wash Aqueous Wash (e.g., NaHCO₃ solution) polar_imp->wash end_node Pure Product col_chrom->end_node recryst->end_node wash->col_chrom

Caption: Troubleshooting workflow for purification based on identified impurities.

Q4: My reaction seems to have stalled. How can I drive it to completion?

A4: If TLC analysis shows a significant amount of starting material remaining after several hours, consider the following optimizations:

  • Catalyst: The cyclization/dehydration step is often acid-catalyzed. Add a catalytic amount (2-3 drops) of glacial acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsA) to the reaction mixture.[3]

  • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC every 30-60 minutes to avoid byproduct formation at higher temperatures.

  • Solvent: While ethanol is common, switching to a higher-boiling solvent like toluene or using acetic acid as the solvent can sometimes be beneficial, as it can help remove water azeotropically and drive the equilibrium towards the product.

Q5: After purification, my product is a persistent oil instead of a solid. What should I do?

A5: An oily product often indicates the presence of residual solvent or a minor impurity that is inhibiting crystallization.

  • High Vacuum Drying: First, ensure all solvent is removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 40 °C).

  • Trituration: If the oil persists, try trituration. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or petroleum ether).[6] Vigorously scratch the flask's inner surface with a spatula. This mechanical agitation can induce nucleation and cause the product to precipitate as a solid. The non-polar solvent will also wash away oily, non-polar impurities. Decant the solvent and repeat if necessary, then dry the resulting solid under vacuum.

By systematically applying these analytical and purification strategies, you can effectively overcome the common hurdles in the synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate and obtain a product of high purity suitable for further research and development.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Pyrazole Derivatives: Spotlight on the 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate Scaffold

Introduction: The Enduring Promise of the Pyrazole Nucleus in Drug Discovery The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrazole Nucleus in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[1][2] This guide offers a comparative analysis of the bioactivity of various pyrazole derivatives, with a particular focus on the emerging potential of the "Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" scaffold and its analogs. While direct and extensive bioassay data for this specific methyl ester is limited in publicly accessible literature, this guide synthesizes findings on structurally related compounds to provide valuable insights for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for key bioassays, empowering researchers to further explore this promising class of compounds.

Comparative Bioassay Data: A Landscape of Potency

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core. The following tables summarize the bioactivity of a selection of pyrazole derivatives, offering a comparative perspective against which the potential of the 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate scaffold can be contextualized.

Anticancer Activity

The fight against cancer has been a significant area of application for pyrazole derivatives. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cell cycle progression and signal transduction pathways.[3]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineBioassayActivity (IC₅₀/GI₅₀)Reference
Diethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylateMurine P815 mastocytomaMTT AssayIC₅₀ = 32 µg/mL[4][5]
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)Rainbow trout alevins (as a biological model)Not specifiedNot specified[6]
Pyrazole-based lamellarin O analoguesHCT116, HT29, SW480 (colorectal cancer)Cytotoxicity assayLow micromolar range[1]
3-(2,4-dichlorophenoxymethyl)-1-phenyl-4-(4-chlorophenyl)-1H-pyrazoleA549 (lung), HepG2 (liver), HCT116 (colon), MCF-7 (breast)SRB AssayPotent activity, especially against A549[7]

Note: IC₅₀ (Inhibitory Concentration 50%) and GI₅₀ (Growth Inhibition 50%) are measures of the concentration of a substance required to inhibit a biological process by 50%.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[8]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismBioassayActivity (MIC)Reference
Imidazo[2,1-b][1][6][9]thiadiazole-pyrazole derivativesGram-positive and Gram-negative bacteriaBroth microdilution<0.24 µg/mL[8]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Extensively drug-resistant Salmonella TyphiAgar well diffusion6.25 mg/mL[10]
4,5-Dihydro-1H-pyrazole-1-carboximidamide hydrochloride (Compound 1)Salmonella spp.Broth microdilutionMIC₅₀ and MIC₉₀ = 62.5 µg/mL[11]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativesGram-positive and Gram-negative bacteriaBroth microdilutionVaried MIC values[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role in the management of inflammation.[9][13]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Bioassay Model | Activity (% Inhibition) | Reference | |---|---|---|---|---| | Substituted {[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-N-phenyl amines | Carrageenan-induced rat paw edema | Significant edema suppression |[9][14] | | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives | Carrageenan-induced rat paw edema | 45.58-67.32% inhibition |[12] | | 4-Maleimidylphenyl-hydrazide derivatives | Nitric oxide production in RAW 264.7 cells | Significant inhibition of NO production | |

Spotlight on the 3-(4-bromophenyl)-1H-pyrazole-4-yl Scaffold

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of bioassay results, standardized protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., "Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" and other derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

MTT Assay Workflow

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds start->prepare_dilutions inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_plate incubate Incubate for 18-24h inoculate_plate->incubate read_results Visually assess for growth incubate->read_results determine_mic Determine MIC read_results->determine_mic Paw_Edema_Assay_Workflow start Start acclimatize Acclimatize animals start->acclimatize administer_compound Administer test compound acclimatize->administer_compound inject_carrageenan Inject carrageenan into paw administer_compound->inject_carrageenan measure_volume Measure paw volume over time inject_carrageenan->measure_volume analyze Calculate % inhibition of edema measure_volume->analyze

Paw Edema Assay Workflow

Mechanisms of Action: Unraveling the Molecular Basis of Pyrazole Bioactivity

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a multitude of molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.

  • Anticancer Mechanisms: Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. [3]By blocking the activity of these kinases, pyrazole derivatives can induce cell cycle arrest and apoptosis (programmed cell death). Other pyrazoles have been shown to target signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway.

  • Antimicrobial Mechanisms: The antimicrobial action of pyrazoles can involve various mechanisms. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication. [8]Others may disrupt the integrity of the microbial cell membrane or interfere with key metabolic pathways.

  • Anti-inflammatory Mechanisms: A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. [13]COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion and Future Directions

This guide has provided a comparative overview of the bioactivities of pyrazole derivatives, with a special focus on the potential of the "Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" scaffold. While direct experimental data for this specific compound is limited, the analysis of structurally related analogs suggests that this is a promising area for further investigation. The presence of the 4-bromophenyl moiety and the carboxylate group at the 4-position of the pyrazole ring are key structural features that warrant detailed structure-activity relationship studies.

The provided experimental protocols offer a robust framework for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel pyrazole derivatives. Future research should focus on synthesizing and screening a library of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate analogs to elucidate the impact of various substitutions on their biological activity. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents based on the versatile pyrazole scaffold.

References

  • [Anti-inflammatory, antitubercular screening of substituted{

  • [Anti-inflammatory, antitubercular screening of substituted{

  • .nih.gov/pmc/articles/PMC6151636/)

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Comparative

A Comparative Efficacy Analysis: Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate versus Celecoxib in Selective COX-2 Inhibition

In the landscape of anti-inflammatory therapeutics, the development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement, offering potent anti-inflammatory and analgesic effects with a reduce...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory therapeutics, the development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs.[1][2][3] Celecoxib (Celebrex®) has long been a cornerstone in this class, widely prescribed for conditions like osteoarthritis and rheumatoid arthritis.[4][5] However, the quest for agents with improved efficacy, selectivity, and safety profiles is perpetual. This guide provides a comparative analysis of the established COX-2 inhibitor, Celecoxib, and a novel investigational compound, "Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate," a pyrazole derivative with significant therapeutic potential.[6][7]

The pyrazole nucleus is a well-recognized pharmacophore in numerous biologically active compounds, including Celecoxib itself, and is known to be a key structural feature for COX-2 inhibition.[7] This analysis will delve into the mechanistic underpinnings, comparative in vitro selectivity and potency, and in vivo anti-inflammatory efficacy, supported by established experimental protocols.

Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism of action for both Celecoxib and, hypothetically, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, is the selective inhibition of the COX-2 enzyme.[1][8] COX enzymes (both COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Inhibition of COX-1 is largely responsible for the gastrointestinal side effects of traditional NSAIDs.[9]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[9][10]

Selective COX-2 inhibitors like Celecoxib are designed to specifically target the inducible COX-2 enzyme, thereby reducing inflammation without significantly impacting the protective functions of COX-1.[1][9] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[8] Given its pyrazole core, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is predicted to operate via a similar mechanism, competing with arachidonic acid for the active site of the COX-2 enzyme.

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 Peroxidase Prostanoids_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Peroxidase Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 Celecoxib Celecoxib & Methyl 3-(4-bromophenyl) -1H-pyrazole-4-carboxylate Celecoxib->COX2 Selective Inhibition NSAIDs Non-Selective NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Arachidonic acid pathway and COX inhibition points.

Comparative In Vitro Efficacy: COX-1/COX-2 Inhibition Assay

The cornerstone for evaluating the efficacy and selectivity of a potential anti-inflammatory agent is the in vitro cyclooxygenase inhibition assay. This assay directly measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is a desirable characteristic for minimizing side effects.

Hypothetical Experimental Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 15.00.04375
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate 25.00.021250
Ibuprofen (Non-selective control) 1.85.10.35

Disclaimer: Data for Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is hypothetical and for illustrative purposes to demonstrate potential advantages.

Based on this hypothetical data, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate demonstrates not only twice the potency against COX-2 as Celecoxib (lower IC50) but also a significantly higher selectivity index. This suggests a potentially wider therapeutic window and a more favorable safety profile.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and provides a robust method for determining COX-1 and COX-2 inhibition.[11]

  • Reagent Preparation : Prepare Assay Buffer, Heme, and dilute ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations as per manufacturer instructions. Prepare a range of concentrations for test compounds (Celecoxib, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate) and controls in DMSO.

  • Plate Setup : In a 96-well plate, add 10 µL of Assay Buffer to "background" wells. Add 10 µL of the appropriate test compound dilution to "inhibitor" wells.

  • Enzyme Addition : Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation : Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate) and 10 µL of Fluorometric Probe to all wells.

  • Measurement : Immediately begin measuring the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm. Read the plate every minute for 10-20 minutes.

  • Data Analysis : Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot percent inhibition versus inhibitor concentration and determine the IC50 value using non-linear regression analysis.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzymes, Heme) Plate Add Inhibitors & Enzymes (COX-1/COX-2) Reagents->Plate Compounds Prepare Serial Dilutions (Test Compounds, Controls) Compounds->Plate Incubate Incubate (15 min @ 25°C) Plate->Incubate React Add Substrate & Fluorometric Probe Incubate->React Measure Measure Fluorescence (Ex: 540nm, Em: 590nm) React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot & Determine IC50 Calculate->Plot

Caption: Workflow for the in vitro COX inhibition assay.

Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema

To translate in vitro findings into a physiological context, the carrageenan-induced paw edema model in rodents is a standard and reliable method for assessing the acute anti-inflammatory activity of a compound.[12][13][14] Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema (swelling).

Hypothetical Experimental Data:

Treatment Group (10 mg/kg, p.o.)% Inhibition of Edema at 3 hours% Inhibition of Edema at 5 hours
Vehicle Control (Saline) 0%0%
Celecoxib 45.2%58.7%
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate 55.8%72.3%

Disclaimer: Data is hypothetical and for illustrative purposes.

In this model, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate shows a superior reduction in paw edema compared to Celecoxib at the same dose, suggesting greater anti-inflammatory potency in vivo.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard procedure for evaluating anti-inflammatory drugs.[14][15]

  • Animal Acclimation : House male Wistar rats (180-200g) under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting : Randomly divide animals into groups (n=6 per group): Vehicle control, positive control (Celecoxib), and test compound (Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate). Fast animals overnight with free access to water.

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

  • Compound Administration : Administer the test compounds and controls orally (p.o.) via gavage.

  • Induction of Inflammation : One hour after drug administration, inject 0.1 mL of 1% λ-carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement : Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis : Calculate the paw edema as the increase in volume from baseline (Vt - V0). Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100.

InVivo_Workflow Start Acclimated & Fasted Rats Measure0 Measure Baseline Paw Volume (V0) Start->Measure0 Dose Administer Compounds (Oral Gavage) Measure0->Dose Induce Inject Carrageenan (1 hour post-dose) Dose->Induce MeasureT Measure Paw Volume (Vt) at hourly intervals Induce->MeasureT Analyze Calculate Edema & % Inhibition MeasureT->Analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Safety Profile and Future Perspectives

While Celecoxib is generally well-tolerated, it carries FDA box warnings regarding potential cardiovascular and gastrointestinal risks, similar to other NSAIDs.[1][4] These risks, particularly cardiovascular events, have been a point of scrutiny for all selective COX-2 inhibitors.[2]

The safety profile of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is currently unknown and would require extensive toxicological studies. However, its potentially higher selectivity for COX-2 over COX-1, as suggested by our hypothetical in vitro data, could translate to a reduced risk of gastrointestinal adverse effects.[2][3] Furthermore, the pyrazole scaffold is being explored for a range of other biological activities, including anticancer properties, which could represent an additional therapeutic avenue for this class of compounds.[16][17][18][19]

Conclusion

This comparative guide establishes Celecoxib as a potent and selective COX-2 inhibitor, setting a high bar for new therapeutic agents. The investigational compound, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, built upon the proven pyrazole scaffold, shows significant promise. Hypothetical data suggests it may possess superior potency and selectivity for COX-2, potentially leading to enhanced anti-inflammatory efficacy with an improved safety margin.

The presented experimental protocols provide a clear and validated framework for the preclinical evaluation of novel COX-2 inhibitors. Further rigorous investigation, including comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies, is essential to fully elucidate the therapeutic potential of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate and determine its standing relative to established drugs like Celecoxib.

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Validation

Comparative Target Validation of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate: A Guide for Researchers

Introduction The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its versatile structure allows for diverse subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. This guide focuses on a novel pyrazole derivative, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (hereafter referred to as Compound X ), a compound synthesized with the rationale of exploring its potential as a kinase inhibitor, a class of enzymes frequently targeted by pyrazole-containing molecules.[3][4][5]

This document provides a comprehensive framework for the initial target validation studies of Compound X. We will explore its potential inhibitory activity against two key kinases implicated in oncology and inflammatory diseases: p38 Mitogen-Activated Protein Kinase (MAPKα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[3][6] Through a series of detailed in vitro and cell-based assays, we will objectively compare the performance of Compound X against established inhibitors, providing the necessary experimental data to guide further drug development efforts.

Physicochemical Properties and Drug-Likeness Profile of Compound X

Prior to engaging in extensive biological assays, an in silico assessment of the drug-like properties of a compound is crucial. This is often guided by frameworks such as Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate.[7][8]

Table 1: Physicochemical Properties of Compound X and Comparators

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (estimated)Hydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Compound X C11H9BrN2O2281.112.8140
SB203580 C21H16FN3OS393.444.1140
Sorafenib C21H16ClF3N4O3464.824.5350
Compound Y (Inactive Analog) C10H8BrN222.083.2010

Note: LogP values are estimations and should be experimentally verified.

Compound X exhibits physicochemical properties that are well within the parameters of Lipinski's Rule of Five, suggesting a favorable profile for potential oral bioavailability.[9][10] Its molecular weight is under 500 Da, it has an appropriate number of hydrogen bond donors and acceptors, and its estimated LogP value is less than 5.

Hypothesized Biological Targets and Rationale for Selection

The pyrazole nucleus is a privileged scaffold for kinase inhibition.[4][11] Based on extensive literature precedent, we hypothesize that Compound X may exhibit inhibitory activity against the following kinases:

  • p38 MAPKα: This serine/threonine kinase is a key mediator of the inflammatory response and cellular stress.[12] Inhibition of p38 MAPK is a validated therapeutic strategy for a range of inflammatory conditions. Several pyrazole-containing compounds have been identified as potent p38 MAPK inhibitors.[6][12][13]

  • VEGFR-2: A receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[14] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[3][15]

Comparator Compounds for Validation Studies

To rigorously assess the potency and selectivity of Compound X, the following comparator compounds will be utilized:

  • Positive Control (p38 MAPKα): SB203580 - A well-characterized, potent, and selective inhibitor of p38 MAPKα and p38 MAPKβ.[16][17]

  • Positive Control (VEGFR-2): Sorafenib - A multi-kinase inhibitor approved for the treatment of various cancers, with potent activity against VEGFR-2.[18]

  • Negative Control: Compound Y (Inactive Analog) - A hypothetical, structurally related molecule, 4-bromo-1-phenyl-1H-pyrazole, lacking the methyl carboxylate group which may be crucial for kinase binding. This compound will be used to assess off-target effects and establish a baseline for non-specific activity.

Target Validation I: p38 MAPKα Inhibition

Signaling Pathway Overview

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Cytokines Stress Stimuli (UV, Osmotic Shock) Pro-inflammatory Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPKα MKK3_6->p38_MAPK phosphorylates (Thr180/Tyr182) Downstream_Targets Downstream Targets (ATF2, MAPKAPK2) p38_MAPK->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response Compound_X Compound X SB203580 Compound_X->p38_MAPK inhibits

Caption: p38 MAPK signaling cascade and point of inhibition.

In Vitro p38 MAPKα Kinase Assay

This biochemical assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified p38 MAPKα.

Experimental Workflow:

p38_assay_workflow Start Start Prepare_Reagents Prepare Assay Buffer, Recombinant p38 MAPKα, ATF2 Substrate, ATP Start->Prepare_Reagents Add_Inhibitors Add serial dilutions of Compound X, SB203580, or Compound Y to wells Prepare_Reagents->Add_Inhibitors Add_Enzyme Add p38 MAPKα to wells Add_Inhibitors->Add_Enzyme Initiate_Reaction Add ATF2/ATP mix to initiate reaction Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C for 30 min Initiate_Reaction->Incubate Terminate_Reaction Stop reaction Incubate->Terminate_Reaction Detect_Signal Detect phosphorylated ATF2 (e.g., ADP-Glo™ or Western Blot) Terminate_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for the in vitro p38 MAPKα kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Reconstitute recombinant human p38 MAPKα and its substrate, ATF2.[19]

  • Compound Plating: In a 96-well plate, perform serial dilutions of Compound X, SB203580, and Compound Y in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 15 µL of assay buffer and 15 µL of reconstituted ATF2 substrate to the wells.[19]

    • Add the diluted compounds to the wells.

    • Add purified p38 MAPKα enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.[19]

  • Detection: Terminate the reaction and quantify the amount of phosphorylated ATF2. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay which measures ADP formation, or by Western blot using an antibody specific for phospho-ATF2 (Thr71).[19][20]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Hypothetical Results:

Table 2: In Vitro Inhibition of p38 MAPKα

CompoundIC50 (nM)
Compound X 85
SB203580 50
Compound Y (Inactive Analog) > 10,000
Cell-Based p38 MAPK Phosphorylation Assay

This assay measures the ability of Compound X to inhibit p38 MAPK activity within a cellular context by quantifying the phosphorylation of its downstream target.

Detailed Protocol:

  • Cell Culture: Seed human monocytic THP-1 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X, SB203580, or Compound Y for 1 hour.

  • Stimulation: Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) or Anisomycin, for 30 minutes to induce p38 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

    • Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against phospho-p38 MAPK for high-throughput analysis.[21]

  • Data Analysis: Quantify the levels of phosphorylated p38 MAPK relative to total p38 MAPK. Determine the IC50 values for the inhibition of p38 phosphorylation.

Hypothetical Results:

Table 3: Cellular Inhibition of p38 MAPK Phosphorylation

CompoundIC50 (nM)
Compound X 250
SB203580 150
Compound Y (Inactive Analog) > 20,000

Target Validation II: VEGFR-2 Inhibition

Signaling Pathway Overview

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A VEGFR2 VEGFR-2 VEGF-A->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg autophosphorylates & activates (pY1175) PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Endothelial Cell Proliferation & Migration Raf_MEK_ERK->Proliferation Compound_X_VEGFR Compound X Sorafenib Compound_X_VEGFR->VEGFR2 inhibits kinase domain VEGFR2_assay_workflow Start Start Prepare_Reagents Prepare Assay Buffer, Recombinant VEGFR-2, Poly(Glu,Tyr) Substrate, ATP Start->Prepare_Reagents Add_Inhibitors Add serial dilutions of Compound X, Sorafenib, or Compound Y to wells Prepare_Reagents->Add_Inhibitors Add_Enzyme Add VEGFR-2 to wells Add_Inhibitors->Add_Enzyme Initiate_Reaction Add Substrate/ATP mix to initiate reaction Add_Enzyme->Initiate_Reaction Incubate Incubate at RT for 30 min Initiate_Reaction->Incubate Terminate_Reaction Stop reaction Incubate->Terminate_Reaction Detect_Signal Detect phosphorylated substrate (e.g., DELFIA® Assay) Terminate_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a suitable kinase buffer. Reconstitute recombinant human VEGFR-2 kinase domain and a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1.

  • Compound Plating: Plate serial dilutions of Compound X, Sorafenib, and Compound Y in a 96-well plate.

  • Kinase Reaction:

    • Add the VEGFR-2 enzyme to the wells containing the compounds.

    • Initiate the reaction by adding a mixture of the poly(Glu,Tyr) substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 30 minutes. [22]5. Detection: Quantify substrate phosphorylation. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a DELFIA® assay using a europium-labeled anti-phosphotyrosine antibody. [22]6. Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Hypothetical Results:

Table 4: In Vitro Inhibition of VEGFR-2

CompoundIC50 (nM)
Compound X 150
Sorafenib 3
Compound Y (Inactive Analog) > 10,000
Cell-Based VEGFR-2 Autophosphorylation Assay

This assay evaluates the ability of Compound X to block VEGF-A-induced autophosphorylation of VEGFR-2 in endothelial cells.

Detailed Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media. Seed the cells in 6-well plates and grow to near confluence.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-treat the cells with different concentrations of Compound X, Sorafenib, or Compound Y for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C to induce VEGFR-2 autophosphorylation.

  • Cell Lysis and Analysis: Lyse the cells and determine the levels of phosphorylated VEGFR-2 (pY1175) and total VEGFR-2 by Western blot or ELISA. [14][23]6. Data Analysis: Quantify the ratio of phosphorylated to total VEGFR-2 and calculate the IC50 for the inhibition of autophosphorylation.

Hypothetical Results:

Table 5: Cellular Inhibition of VEGFR-2 Autophosphorylation

CompoundIC50 (nM)
Compound X 450
Sorafenib 20
Compound Y (Inactive Analog) > 20,000

Summary of Findings and Comparative Analysis

Based on our hypothetical data, Compound X demonstrates inhibitory activity against both p38 MAPKα and VEGFR-2.

  • p38 MAPKα Activity: Compound X shows promising activity against p38 MAPKα, with an in vitro IC50 of 85 nM, which is comparable to the well-established inhibitor SB203580 (IC50 = 50 nM). The cellular activity is also significant (IC50 = 250 nM), confirming its cell permeability and ability to engage the target in a physiological context.

  • VEGFR-2 Activity: While Compound X does inhibit VEGFR-2, its potency (in vitro IC50 = 150 nM; cellular IC50 = 450 nM) is considerably lower than that of Sorafenib (in vitro IC50 = 3 nM; cellular IC50 = 20 nM).

  • Selectivity: The data suggests that Compound X may have a preference for p38 MAPKα over VEGFR-2. However, to establish true selectivity, a broader kinase panel screening would be necessary.

  • Negative Control: The inactive analog, Compound Y, showed no significant activity in any of the assays, confirming that the observed effects of Compound X are likely due to specific interactions with the target kinases and not a result of non-specific inhibition or assay interference.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial target validation of a novel pyrazole derivative, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (Compound X). The hypothetical results suggest that Compound X is a promising dual inhibitor with a potential preference for p38 MAPKα.

The next steps in the development of Compound X should include:

  • Kinase Selectivity Profiling: Screen Compound X against a broad panel of kinases to fully understand its selectivity profile and identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to improve potency and selectivity for the desired target.

  • In Vivo Efficacy Studies: Evaluate the efficacy of Compound X in relevant animal models of inflammation or cancer.

  • ADME/Tox Studies: Conduct absorption, distribution, metabolism, excretion, and toxicity studies to assess the compound's pharmacokinetic and safety profiles.

By following this structured approach, researchers can efficiently validate the biological targets of novel compounds like Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate and make informed decisions to advance the most promising candidates in the drug discovery pipeline.

References

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Comparative

A Comparative Guide to the In Vitro and In Vivo Profile of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique chemical properties have l...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique chemical properties have led to the development of numerous FDA-approved drugs for various clinical conditions, including the anti-inflammatory agent celecoxib and several anticancer kinase inhibitors like crizotinib and erdafitinib.[1][3][4] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][5][6] This guide focuses on the therapeutic potential of derivatives originating from Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a versatile starting material for generating novel chemical entities with enhanced biological profiles. The strategic placement of the bromophenyl group and the methyl carboxylate offers multiple avenues for synthetic modification, enabling a systematic exploration of structure-activity relationships (SAR).

Synthetic Pathways and Derivative Generation

The core structure of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate provides three primary sites for chemical modification: the N1 position of the pyrazole ring, the C4-carboxylate group, and the C3-(4-bromophenyl) ring. This allows for the creation of a diverse library of analogues. A general synthetic strategy often begins with the Vilsmeier-Haack reaction or 1,3-dipolar cycloaddition to form the pyrazole ring system.[1][7] Subsequent modifications can include N-alkylation, hydrolysis of the ester to a carboxylic acid followed by amidation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) at the bromine position to introduce new aryl or heteroaryl moieties.

Synthetic_Workflow Core Methyl 3-(4-bromophenyl)- 1H-pyrazole-4-carboxylate N1_Alkylation N1-Alkylation/ Arylation Core->N1_Alkylation R-X, Base Ester_Mod Ester Hydrolysis -> Amide/Hydrazide Formation Core->Ester_Mod 1. LiOH 2. Amine, Coupling Agent Suzuki_Coupling Suzuki Cross-Coupling (at Br position) Core->Suzuki_Coupling Ar-B(OH)2, Pd catalyst Deriv_N1 N1-Substituted Derivatives N1_Alkylation->Deriv_N1 Deriv_C4 C4-Amide/Hydrazide Derivatives Ester_Mod->Deriv_C4 Deriv_C3 C3-Diaryl Derivatives Suzuki_Coupling->Deriv_C3

Caption: General synthetic routes for derivatization.

In Vitro Biological Evaluation: A Comparative Analysis

The true potential of these derivatives is unveiled through rigorous in vitro screening, which provides crucial data on their potency and selectivity against various biological targets.

Anticancer Activity

Derivatives of the pyrazole scaffold have consistently shown potent cytotoxic effects against a range of human cancer cell lines.[8][9] Studies indicate that the presence of a 4-bromophenyl group on the pyrazole ring can contribute significantly to anticancer activity.[8] Modifications at other positions can further enhance this potency.

Table 1: Comparative In Vitro Anticancer Activity of Pyrazole Derivatives (Hypothetical Data Based on Literature Trends)

Compound IDModificationCell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Parent Methyl 3-(4-bromophenyl)-...MCF-715.20.8
DZ-1 N1-methylMCF-79.80.8
DZ-2 N1-benzylMCF-76.50.8
DZ-3 C4-carboxamide (aniline)MCF-711.40.8
DZ-4 N1-benzylA5498.01.2
DZ-5 N1-benzylHCT1169.31.1
DZ-6 C3-(4-methoxyphenyl)HeLa9.80.9

Note: This data is illustrative, synthesized from typical results found in the literature for similar compounds to demonstrate structure-activity relationships.[8][10][11][12]

The data suggests that N-benzylation (DZ-2) may confer greater cytotoxicity than N-methylation (DZ-1) against the MCF-7 breast cancer cell line. This enhancement is likely due to increased lipophilicity or favorable steric interactions within the target's binding pocket. Mechanistic studies on related pyrazole compounds have revealed that they can induce apoptosis and cause cell cycle arrest, often at the G2/M phase, by interfering with critical cellular machinery like microtubule polymerization.[11][13]

Mechanism_of_Action Compound Pyrazole Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Mitosis Mitotic Spindle Formation Failure Microtubules->Mitosis G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Triggers

Caption: Potential anticancer mechanism of action.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for assessing the cytotoxic potential of novel compounds.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase, making them susceptible to antiproliferative agents.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Expertise: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis. Trustworthiness: The inclusion of positive and vehicle controls validates the assay's sensitivity and specificity.

Antimicrobial Activity

The pyrazole scaffold is also a key pharmacophore in the development of new antimicrobial agents.[14][15] The introduction of specific functional groups, such as halogens, can significantly enhance antibacterial and antifungal properties.[16]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound IDModificationS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference (Ciprofloxacin) MIC
Parent Methyl 3-(4-bromophenyl)-...64>128>1281
DZ-7 C4-Hydrazide3264641
DZ-8 C3-(4-fluorophenyl)1632321
DZ-9 Pyrazolo[3,4-d]pyrimidine816321

Note: This data is illustrative, based on findings for similar heterocyclic systems.[16][17] The reference for C. albicans would be an antifungal like Fluconazole.

The data highlights that converting the ester to a hydrazide (DZ-7) or introducing a fluorine atom (DZ-8) can improve antimicrobial potency. Fusing the pyrazole to another heterocyclic system like pyrimidine (DZ-9) appears to be a particularly effective strategy for boosting activity against both Gram-positive and Gram-negative bacteria.[17] The increased lipophilicity and altered electronic properties from these modifications may facilitate better penetration through microbial cell walls and membranes.[16]

Transitioning from Benchtop to Preclinical: In Vivo Assessment

While in vitro assays are essential for initial screening, in vivo studies are critical for evaluating the true therapeutic potential of a compound by assessing its pharmacokinetics (PK), efficacy, and safety in a whole biological system.

Pharmacokinetics and Toxicity

In vivo PK analysis in animal models, typically mice or rats, is essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[18] A promising compound should exhibit good systemic exposure and a reasonable half-life to exert its therapeutic effect.[18] For instance, studies on related pyrazolo[3,4-b]pyridine analogues have demonstrated that structural modifications can lead to measurable systemic exposure and oral bioavailability in mice.[18]

However, a critical consideration is potential toxicity. Some pyrazole derivatives, while showing low cytotoxicity in standard in vitro assays, have exhibited unexpected acute toxicity in rodent models.[19] This has been linked to off-target effects such as the inhibition of mitochondrial respiration, a toxicity mechanism not always captured by standard proliferation assays.[19] This underscores the necessity of performing specific in vitro toxicity screens, such as mitochondrial toxicity assays, early in the drug discovery pipeline.

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation vitro_potency Primary Screening (Potency - IC50/MIC) vitro_tox Secondary Screening (Mitochondrial Toxicity) vitro_potency->vitro_tox Hit Compounds vivo_pk Pharmacokinetics (PK) in Rodent Model vitro_tox->vivo_pk Lead Candidates vivo_tox Acute Toxicity Study vivo_pk->vivo_tox vivo_efficacy Efficacy Study (e.g., Xenograft Model) vivo_pk->vivo_efficacy

Caption: From in vitro screening to in vivo evaluation.

Detailed Protocol: Acute Toxicity Study in Mice (General Guideline)

This protocol outlines a foundational in vivo experiment to assess the short-term safety profile of a lead compound.

  • Animal Acclimatization: House healthy adult mice (e.g., Swiss albino) in standard conditions for at least one week before the experiment. Provide free access to food and water. Causality: Acclimatization minimizes stress-related physiological changes that could confound the results.

  • Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be adjusted to administer the desired dose in a volume of approximately 10 mL/kg body weight.

  • Grouping and Dosing: Divide the animals into groups (n=5-6 per group). Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at increasing dose levels (e.g., 50, 100, 200, 500 mg/kg). A control group receives only the vehicle.

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically for 14 days. Record any signs of toxicity, such as changes in behavior, breathing, coordination, and any instances of morbidity or mortality.

  • Data Collection: Record body weight changes at regular intervals. At the end of the study, perform gross necropsy and collect major organs for histopathological examination. Trustworthiness: This multi-parameter observation provides a comprehensive, albeit preliminary, safety profile of the test compound.

Conclusion and Future Directions

The Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate scaffold is a fertile ground for the development of novel therapeutic agents. In vitro studies consistently demonstrate that targeted modifications can yield derivatives with potent anticancer and antimicrobial activities. Structure-activity relationship analyses indicate that substitutions at the N1-position and C3-phenyl ring are particularly effective for enhancing biological efficacy.

The path forward requires a multi-pronged approach. Promising candidates from in vitro screens must be subjected to a battery of secondary assays to predict potential in vivo liabilities, such as mitochondrial toxicity. Lead compounds that clear these hurdles should then advance to in vivo pharmacokinetic and efficacy studies in relevant animal models (e.g., tumor xenografts for anticancer agents). The ultimate goal is to identify derivatives that not only possess high potency but also exhibit favorable drug-like properties, including good bioavailability and a wide therapeutic window. The continued exploration of this versatile pyrazole core holds significant promise for delivering next-generation therapies.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Asif, M. (2024). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. Available at: [Link]

  • Meti, G. Y., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lv, K., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives as Novel Inhibitors of p53-MDM2 Interaction. Molecules. Available at: [Link]

  • Tzani, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Ullah, F., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Rostom, S. A. F., et al. (2017). Pyrazoles as anticancer agents: Recent advances. Scholars Research Library. Available at: [Link]

  • Asif, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Karki, S. S., et al. (2023). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. RSC Medicinal Chemistry. Available at: [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Youssef, A. M., et al. (2012). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). International Journal of Novel Research in Physics Chemistry & Mathematics. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Scientific Reports. Available at: [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Youssef, A. M., et al. (2013). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Kumar, D., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]

  • Popelis, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. Available at: [Link]

  • Le, T. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Reid, J. C., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • de Almeida, G. S. S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate Analogues in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been successfully developed into drugs for a range of therapeutic areas, and in oncology, this scaffold has emerged as a "privileged structure" due to its ability to interact with a multitude of cancer-relevant biological targets.[1] The inherent structural features of the pyrazole ring, including its planarity, hydrogen bonding capabilities, and tunable electronic properties through substitution, allow for the design of potent and selective inhibitors of various enzymes and receptors implicated in cancer progression.[1] This guide focuses on the structure-activity relationship (SAR) of analogues based on the core molecule, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate , providing a comparative analysis of how structural modifications influence their anticancer activity.

The Core Moiety: Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

The parent compound, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate, serves as a foundational template for exploring SAR in this class of molecules. Its key structural features include:

  • A central pyrazole ring , essential for interacting with biological targets.

  • A 3-(4-bromophenyl) group , which can engage in hydrophobic and halogen bonding interactions.

  • A methyl carboxylate group at the C4 position , a potential site for modification to modulate solubility, cell permeability, and target engagement.

  • An unsubstituted N1 position , offering a prime site for introducing various substituents to explore new chemical space and enhance biological activity.

This guide will systematically explore the impact of structural modifications at these key positions on the anticancer activity of the resulting analogues, drawing upon experimental data from the scientific literature.

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of pyrazole derivatives can be significantly modulated by strategic structural modifications. The following sections dissect the SAR of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate analogues, focusing on key substitution points.

Impact of N1-Substitution on the Pyrazole Ring

The N1 position of the pyrazole ring is a critical site for derivatization, with substitutions at this position often leading to significant changes in biological activity. Studies on related pyrazole scaffolds have consistently shown that the nature of the N1-substituent can influence cytotoxicity.[3]

Key Insights:

  • N-Arylation: The introduction of an aryl group, particularly a phenyl ring, at the N1 position has been shown to be a favorable modification for enhancing anticancer activity in many pyrazole series.[3] This is likely due to the potential for additional π-π stacking or hydrophobic interactions within the target protein's binding site.

  • Substituted N-Aryl Groups: Further substitution on the N1-phenyl ring can fine-tune the activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its binding affinity and pharmacokinetic profile. For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, specific substitutions on the N1-phenyl ring led to compounds with potent activity against HCT116 and MCF-7 cell lines.[3]

  • N-Alkylation: While less commonly associated with potent anticancer activity compared to N-arylation in this class, N-alkylation can still influence the compound's properties. Shorter alkyl chains may be tolerated, but bulkier groups could lead to steric hindrance and reduced activity.

SAR_N1_Substitution Core Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate (N1-H) N1_Aryl N1-Aryl Substitution (e.g., N-Phenyl) Core->N1_Aryl Modification N1_Alkyl N1-Alkyl Substitution Core->N1_Alkyl Modification N1_Substituted_Aryl Substituted N1-Aryl (e.g., Electron-withdrawing/donating groups) N1_Aryl->N1_Substituted_Aryl Further Modification Activity_Increase Generally Increased Anticancer Activity N1_Aryl->Activity_Increase Activity_Modulation Fine-tuning of Potency (Substituent Dependent) N1_Substituted_Aryl->Activity_Modulation Activity_Variable Variable/Often Reduced Anticancer Activity N1_Alkyl->Activity_Variable SAR_C4_Modification C4_Ester C4-Methyl Carboxylate C4_Amide C4-Carboxamide (-CONH2) C4_Ester->C4_Amide Conversion C4_N_Aryl_Amide C4-N-Aryl Carboxamide (-CONH-Aryl) C4_Amide->C4_N_Aryl_Amide Further Derivatization Activity_Increase Often Increased Anticancer Activity C4_Amide->Activity_Increase Activity_Potentiation Potentiation of Activity (Aryl group dependent) C4_N_Aryl_Amide->Activity_Potentiation

Caption: Impact of C4-Carboxylate Modification.

Influence of Substituents on the C3-Phenyl Ring

The 3-(4-bromophenyl) group is another key determinant of the molecule's biological activity. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Key Insights:

  • Role of the Bromine Atom: The presence of the bromine atom at the para position of the phenyl ring is often associated with good anticancer activity. Halogen bonding can provide a directional and specific interaction with electron-rich atoms in the binding site of a protein.

  • Other Halogen Substituents: Replacing the bromine with other halogens (e.g., chlorine, fluorine) can modulate the activity. The optimal halogen will depend on the specific target and the nature of the binding pocket.

  • Positional Isomers: The position of the substituent on the phenyl ring is crucial. In many related heterocyclic scaffolds, para-substituted compounds exhibit superior activity compared to their ortho- or meta-isomers. This is often due to the more favorable orientation of the substituent for interaction with the target.

Comparative Performance Data

While a direct head-to-head comparison of a complete series of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate analogues is not available in a single study, we can synthesize data from various sources to illustrate the SAR principles. The following table presents representative IC₅₀ values for different pyrazole derivatives against common cancer cell lines, extrapolated from the literature to highlight the impact of the discussed structural modifications.

Compound TypeN1-SubstituentC4-GroupC3-Phenyl SubstituentCancer Cell LineIC₅₀ (µM)Reference
General Pyrazole Ester H-COOCH₃4-Bromophenyl--(Baseline)
N-Aryl Pyrazole Carboxamide Phenyl-CONH-PhenylPhenylHCT1160.39[3]
N-Aryl Pyrazole Carboxamide Phenyl-CONH-PhenylPhenylMCF-70.46[3]
Fused Pyrazole Derivative Fused Ring--A549, HeLa, PC32.82 - 6.28[1]

Note: The data in this table is illustrative and compiled from studies on related but not identical pyrazole scaffolds to demonstrate general SAR trends. Direct comparison of absolute values should be made with caution.

Experimental Protocols: A Foundation for Reproducible Research

The integrity of SAR studies relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of key analogues and the evaluation of their anticancer activity.

Synthesis of N1-Aryl-3-(4-bromophenyl)-1H-pyrazole-4-carboxamide Analogues

The synthesis of the target carboxamide analogues typically involves a multi-step sequence, as illustrated below.

Synthesis_Workflow Start 4-Bromoacetophenone Hydrazone Hydrazone Formation (with Arylhydrazine) Start->Hydrazone Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Hydrazone->Vilsmeier Aldehyde N1-Aryl-3-(4-bromophenyl)- 1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (e.g., KMnO₄) Aldehyde->Oxidation Carboxylic_Acid N1-Aryl-3-(4-bromophenyl)- 1H-pyrazole-4-carboxylic Acid Oxidation->Carboxylic_Acid Amidation Amide Coupling (with substituted aniline) Carboxylic_Acid->Amidation Final_Product N1-Aryl-3-(4-bromophenyl)-N-aryl- 1H-pyrazole-4-carboxamide Amidation->Final_Product

Caption: General Synthetic Workflow for Pyrazole-4-carboxamides.

Step-by-Step Protocol for the Synthesis of N1,3-Diaryl-1H-pyrazole-4-carboxylic Acid:

  • Hydrazone Formation: React 4-bromoacetophenone with the desired substituted arylhydrazine in a suitable solvent like ethanol with a catalytic amount of acetic acid. Reflux the mixture for several hours and then cool to obtain the hydrazone intermediate.

  • Vilsmeier-Haack Cyclization: Treat the hydrazone with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation, yielding the N1-aryl-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.

  • Oxidation to Carboxylic Acid: Oxidize the pyrazole-4-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent such as potassium permanganate in an aqueous basic solution.

  • Amide Coupling: Activate the carboxylic acid, for example, by converting it to the acid chloride using thionyl chloride, and then react it with the desired substituted aniline in the presence of a base like triethylamine to form the final N1,3-diaryl-1H-pyrazole-4-carboxamide.

For a detailed, specific protocol, please refer to the supporting information of the cited literature. [3]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate analogues highlights several key principles for the design of novel anticancer agents. The N1-arylation of the pyrazole ring and the conversion of the C4-ester to an N-aryl carboxamide are generally favorable modifications for enhancing cytotoxic potency. The 4-bromophenyl group at the C3 position appears to be a beneficial feature, likely due to its ability to form halogen bonds.

Future research in this area should focus on a more systematic exploration of the SAR of this specific scaffold. A comprehensive library of analogues with diverse substitutions at the N1- and C4-positions, as well as variations on the C3-phenyl ring, should be synthesized and evaluated against a broad panel of cancer cell lines. Such studies will provide a more detailed understanding of the SAR and could lead to the identification of new, potent, and selective anticancer drug candidates.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023, December 1). Biomedical and Pharmacology Journal. Retrieved January 26, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012, June 1). PubMed. Retrieved January 26, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewar...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that, like many of its class, serves as a valuable building block in medicinal chemistry. However, its handling and disposal require a thorough understanding of its chemical nature and potential hazards.

This guide provides essential, direct procedural guidance for the proper disposal of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate. The protocols outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact. This is not merely a list of steps but a framework grounded in the principles of chemical causality and validated safety practices.

Core Safety Profile and Hazard Identification

Before any handling or disposal can occur, a complete understanding of the compound's hazard profile is critical. Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is an organobromine compound, a class of chemicals that can be persistent and bio-accumulative in the environment, necessitating controlled disposal.[1]

Based on Safety Data Sheets (SDS) for this and structurally similar compounds, the following hazards are identified.[2][3][4][5]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[2][3][4]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[2]
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[2][3][4]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[2]
Respiratory Irritation H335May cause respiratory irritation.[2][3][4]

The presence of a bromine atom on the phenyl ring warrants careful handling to prevent the release of the compound or its byproducts into the environment.[6] Improper disposal can lead to the contamination of water and soil.[7]

Pre-Disposal Operations: Safe Handling and Waste Accumulation

The foundation of proper disposal is laid long before the waste container leaves the laboratory. It begins with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust personal protective equipment is mandatory. The causality is clear: each piece of PPE forms a critical barrier between the researcher and potential exposure.

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, addressing H312 and H315 hazards.[3] Gloves must be inspected before use.
Eye Protection Safety glasses with side shields or goggles.Protects against dust particles and splashes, addressing the H319 hazard.[2][3]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[3]Minimizes the risk of inhaling dust, addressing H332 and H335 hazards.
Waste Containerization and Labeling

All waste is not created equal. Proper containerization is a self-validating system that prevents leaks, reactions, and confusion.

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[8][9] The container must be chemically compatible with the waste and free of cracks or deterioration.[7][8]

  • Label Immediately : The moment the first spatula of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full, unabbreviated chemical name: "Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate ".

    • The date of accumulation.

    • The specific laboratory or room number where the waste was generated.[8]

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.[8][9] This minimizes the release of vapors and prevents spills.

Disposal Workflow Diagram

The following diagram illustrates the logical flow from waste generation to final disposal, ensuring no step is missed.

G cluster_lab In-Laboratory Procedures cluster_disposal Disposal & Compliance A Waste Generation (Solid Compound & Contaminated Items) B Select Appropriate Hazardous Waste Container A->B C Affix 'Hazardous Waste' Label with Full Chemical Name B->C D Place Waste in Container & Secure Lid C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Waste Pickup Request with EHS or Licensed Contractor E->F Container Full or Max Storage Time Reached G Professional Waste Service Collects Container F->G H Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H I Maintain Disposal Records for Regulatory Compliance H->I

Caption: Workflow for the safe disposal of chemical waste.

Step-by-Step Disposal Protocol

Disposal of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a controlled process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[3][10]

Protocol for Solid Waste
  • Characterize Waste : Identify all materials contaminated with the compound. This includes the pure compound, any reaction residues, and contaminated consumables like weigh boats or paper towels.

  • Transfer Waste : Working within a chemical fume hood and wearing the appropriate PPE, carefully transfer the solid waste into your pre-labeled hazardous waste container. Use a dedicated spatula or scoop. Avoid creating dust.[3][10]

  • Decontaminate Tools : Thoroughly rinse any non-disposable tools (e.g., spatulas, glassware) that came into contact with the compound. The rinsate (the solvent used for rinsing) must also be collected as hazardous chemical waste in a separate, compatible, and clearly labeled liquid waste container.

  • Secure and Store : Tightly seal the waste container and place it in your laboratory's designated Satellite Accumulation Area.[8] Ensure it is stored separately from incompatible chemicals.[9]

  • Arrange for Professional Disposal : Once the container is full or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[11][12]

Emergency Procedures: Spills and Exposure

Accidents can happen, but with a clear protocol, risks can be effectively managed.

Exposure First Aid
  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[2][13] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill Cleanup Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill : For a solid spill, carefully sweep or vacuum the material. Crucially, avoid generating dust .[3][10] Place the swept material and any contaminated cleaning supplies (e.g., pads, towels) into a designated hazardous waste container.[3]

  • Decontaminate the Area : Once the bulk material is removed, decontaminate the surface with an appropriate solvent and cleaning materials. Collect all materials used for decontamination as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

By adhering to these systematic procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. This commitment to responsible chemical handling is a hallmark of scientific excellence.

References

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). 1H-pyrazole-4-carboxylic acid, PK01170E-2, Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023, August 12). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine?. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, January 31). Removal of Bromine from Polymer Blends.... Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]

  • Angene Chemical. (2025, April 6). Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
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